Product packaging for Dimethyl diazomalonate(Cat. No.:CAS No. 6773-29-1)

Dimethyl diazomalonate

Cat. No.: B1581337
CAS No.: 6773-29-1
M. Wt: 158.11 g/mol
InChI Key: UFAZHCVBGMSJHS-UHFFFAOYSA-N
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Description

Dimethyl Diazomalonate (CAS 6773-29-1) is a stabilized diazo compound that serves as a highly versatile and reactive precursor for the synthesis of complex molecules. Its structure, featuring a diazo group flanked by two electron-withdrawing ester groups, makes it a safer and more manageable alternative to simpler, more explosive diazoalkanes . This stability, combined with its broad reactivity, has cemented its role as a cornerstone reagent in organic synthesis. A primary application of this compound is as a precursor to bis(methoxycarbonyl)carbene, a reactive intermediate generated under thermal or catalytic conditions . This carbene can be trapped by a variety of substrates. In the presence of transition metal catalysts like dirhodium(II) acetate, it readily participates in cyclopropanation reactions with alkenes, such as styrene, to form synthetically valuable cyclopropane derivatives . Furthermore, the carbene can insert into C-H bonds, allowing for the direct functionalization of otherwise unreactive sites . The reagent's utility extends to the formation of heterocycles. For example, a rhodium-catalyzed reaction between this compound and a nitrile, like benzonitrile, provides an efficient route to synthesize substituted oxazoles . It also demonstrates significant reactivity in insertion reactions. Using an iridium(I) catalyst, it effectively undergoes N-H insertion with a wide range of both aliphatic and aromatic amines, offering a straightforward method for the (late-stage) functionalization of amines to produce α-amino malonates . Additionally, it has been employed in deoxygenation reactions, such as the iridium-catalyzed deoxygenation of fluoroalkylsulfoxides to access fluoroalkylthioethers . Owing to its diverse reactivity profile, this compound is an invaluable tool for researchers in medicinal chemistry and drug discovery for the construction of complex molecular architectures. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O4 B1581337 Dimethyl diazomalonate CAS No. 6773-29-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl 2-diazopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O4/c1-10-4(8)3(7-6)5(9)11-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFAZHCVBGMSJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=[N+]=[N-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40987068
Record name 2-Diazonio-1,3-dimethoxy-3-oxoprop-1-en-1-olate
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Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6773-29-1
Record name Dimethyl diazomalonate
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Diazonio-1,3-dimethoxy-3-oxoprop-1-en-1-olate
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URL https://comptox.epa.gov/dashboard/DTXSID40987068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Elucidation of Reactive Intermediates Derived from Dimethyl Diazomalonate

Characterization of Metal Carbenoid Complexes

Transition metal-catalyzed decomposition of dimethyl diazomalonate proceeds via the formation of a metal-carbene complex, often referred to as a metallocarbene or carbenoid. The nature of the metal and its ligand sphere profoundly influences the electrophilicity, stability, and subsequent reactivity of the carbene moiety.

Dirhodium-Carbenoid Complexes

Dirhodium(II) carboxylate complexes are exceptionally effective catalysts for the decomposition of this compound, generating electrophilic rhodium-carbene intermediates. These carbenoids are implicated in a wide array of transformations, including C-H functionalization and cyclopropanation. nsf.gov

Research has focused on understanding the factors that control the reactivity of these carbenes. Dirhodium(II) acetate (B1210297) (Rh₂(OAc)₄) is a commonly used catalyst. acs.org Studies involving dirhodium carbenes derived from β-carbonyl esters, such as this compound, have aimed to create predictive models for their insertion into C(sp³)–H bonds. nsf.gov The reactivity of these carbenes is influenced by both electronic and steric factors. nsf.gov For instance, the use of dirhodium α,α,α′,α′-tetramethyl-1,3-benzenedipropanoate [Rh₂(esp)₂] has been shown to be highly efficient for the cyclopropanation of a broad range of alkenes with this compound, even at very low catalyst loadings. researchgate.net

The reactivity of dirhodium carbenoids derived from this compound is also evident in their reactions with aldehydes, which proceed through carbonyl ylide intermediates. acs.orgnih.govacs.org The competition between different reaction pathways, such as cycloaddition versus epoxide formation, is dictated by the electronic properties of the substrates. acs.orgnih.gov Furthermore, chiral diene-rhodium(I) complexes have been successfully employed to catalyze the asymmetric cyclopropanation of alkenes with this compound, yielding 1,1-cyclopropane diesters with high enantioselectivity. researchgate.net

Table 1: Selected Reactions Involving Dirhodium-Carbenoids from this compound

Catalyst Substrate(s) Major Product Type(s) Research Focus Citations
Rh₂(OAc)₄ Benzaldehydes 1,3-Dioxolanes, Epoxides Competition between intermolecular trapping and cyclization of carbonyl ylides. acs.orgnih.govacs.org
Rh₂(esp)₂ Various Alkenes Cyclopropanes Efficient cyclopropanation with low catalyst loading. researchgate.net
Chiral Diene-Rhodium(I) Alkenes Chiral 1,1-Cyclopropane Diesters Asymmetric induction in cyclopropanation. researchgate.net

Copper-Carbenoid Complexes

Copper complexes, particularly copper(II) acetylacetonate (B107027) (Cu(acac)₂), are widely used catalysts for generating carbenoids from this compound. tubitak.gov.trsemanticscholar.orgresearchgate.net These copper-carbenoids are electrophilic species that readily react with electron-rich functional groups. semanticscholar.org A significant application of this chemistry is the synthesis of 2,3-dihydrofurans. tubitak.gov.trsemanticscholar.org The reaction mechanism involves the formation of a copper-carbene, which then undergoes an electrophilic attack on the carbonyl oxygen of a β-alkoxy or β-phenoxy α,β-unsaturated compound. This generates a carbonyl ylide intermediate that subsequently undergoes a 1,5-electrocyclization to afford the dihydrofuran ring system. tubitak.gov.trsemanticscholar.org

The chemoselectivity of these reactions can be influenced by the substrate. For example, in the reaction of this compound with a compound containing both an ester and a ketone, the reaction proceeds exclusively through the more reactive keto-carbonyl ylide. tubitak.gov.trsemanticscholar.org

The fundamental nature of copper carbenoids has also been investigated in the gas phase. caltech.educaltech.edu Using electrospray ionization mass spectrometry, copper(I) Fischer carbenes have been synthesized from diazomalonates. caltech.educaltech.edu Collisional activation of a complex between the diazomalonate and Cu(I) leads to the loss of N₂ to generate the copper-carbene. caltech.edu These gas-phase studies provide insight into the intrinsic properties and fragmentation pathways of these reactive intermediates, such as their tendency to undergo a Wolff rearrangement. caltech.edu

Table 2: Representative Copper-Catalyzed Reactions of this compound

Catalyst Substrate Product(s) Key Intermediate Citations
Cu(acac)₂ β-Alkoxy/Phenoxy Enones 2,3-Dihydrofurans Carbonyl Ylide tubitak.gov.trsemanticscholar.org
Cu(acac)₂ β-2-Furyl Enone Dihydrofuran Carbonyl Ylide nih.gov
Cu(acac)₂ Enaminones α-CH Insertion Products Copper Carbenoid researchgate.net

Iron-Carbenoid and Other Transition Metal Carbenoid Species

While rhodium and copper dominate the field, other transition metals, particularly iron, have been explored for catalyzing carbene-transfer reactions from this compound. Iron is an attractive alternative due to its low cost and low toxicity. Iron(III) porphyrin complexes have been shown to catalyze C-H insertion reactions with this compound, although these reactions often require elevated temperatures (above 100 °C). researchgate.netiastate.edu The reactivity is generally lower compared to other diazo compounds; for example, reactions with cyclohexane (B81311) using this compound as the carbene source did not yield any C-H insertion products under conditions where other diazoacetates were successful. iastate.edu The mechanism is believed to involve an electrophilic iron-carbene complex as the key intermediate. researchgate.net

In some iron-catalyzed systems, acceptor-acceptor carbenes derived from this compound have been found to be incompatible. For instance, in an iron-catalyzed carbene transfer to isocyanides, full conversion of this compound was observed, but no desired carbene-transfer product was formed. nih.gov Similarly, certain C-H functionalization reactions catalyzed by other iron complexes did not proceed when this compound was used as the carbene precursor. mdpi.com

Besides iron, other transition metals such as ruthenium, palladium, cobalt, and iridium can also catalyze the decomposition of diazocarbonyl compounds to generate metallocarbenoids for various transformations, including cyclopropanation. ualberta.ca

Formation and Reactivity of Ylide Intermediates

Ylides are neutral dipolar species containing a negatively charged carbon adjacent to a positively charged heteroatom. They are key intermediates in many reactions of this compound, formed by the interaction of the intermediate metal-carbene with a Lewis base (e.g., a carbonyl group or a sulfide).

Carbonyl Ylides

Carbonyl ylides are 1,3-dipoles generated from the reaction of a metal carbenoid with a carbonyl oxygen. The reaction of this compound with various carbonyl compounds in the presence of rhodium(II) or copper(II) catalysts is a classic method for their formation. acs.orgtubitak.gov.trnih.gov

The reactivity of these carbonyl ylides is diverse and highly dependent on the reaction conditions and the structure of the ylide itself. Key reaction pathways include:

1,3-Dipolar Cycloaddition: The ylide can be trapped by a dipolarophile to form five-membered heterocyclic rings.

1,5-Electrocyclization: In reactions with β-alkoxy α,β-unsaturated ketones, the intermediate carbonyl ylide undergoes a 1,5-electrocyclic ring closure to form 2,3-dihydrofuran (B140613) derivatives. tubitak.gov.trsemanticscholar.orgnih.gov

Ring-Closure to Epoxides: In the absence of an efficient trapping agent, the ylide can cyclize to form an epoxide.

A notable study on the dirhodium(II) acetate-catalyzed reaction between this compound and substituted benzaldehydes highlighted the competition between intermolecular and intramolecular trapping of the carbonyl ylide. acs.orgnih.govacs.org With electron-donating groups on the benzaldehyde (B42025) (e.g., p-anisaldehyde), epoxide formation was the exclusive pathway. acs.orgnih.gov Conversely, with electron-withdrawing groups (e.g., p-nitrobenzaldehyde), the reaction yielded only 1,3-dioxolane (B20135) products, resulting from a [3+2] cycloaddition with a second molecule of the aldehyde. acs.orgnih.govacs.org This demonstrates that the electronic nature of the carbonyl partner dictates the fate of the ylide intermediate.

Table 3: Competing Reaction Pathways of Carbonyl Ylides from this compound and Benzaldehydes

Aldehyde Substituent (para-) Catalyst Product Type Inferred Pathway Citations
-NO₂ Rh₂(OAc)₄ 1,3-Dioxolane [3+2] Cycloaddition acs.orgnih.govacs.org
-H Rh₂(OAc)₄ 1,3-Dioxolane / Epoxide Mixture Competition acs.org

Sulfonium (B1226848) Ylides

Sulfonium ylides are formed when a metal carbene is intercepted by a sulfide (B99878). The reaction of this compound with sulfides in the presence of a rhodium(II) acetate catalyst can generate stable, isolable sulfonium ylides in high yields. thieme-connect.de For example, the reaction with thiophene (B33073) produces a stable ylide in 93% yield. thieme-connect.de These stabilized ylides are useful intermediates for further transformations. thieme-connect.de

Photochemical methods can also be employed. The irradiation of this compound in dimethyl sulfide leads to the formation of dimethylsulfonium bis(carbomethoxy)methylide. acs.org Competitive experiments have shown that sulfides are highly reactive substrates for trapping the carbene generated from this compound. acs.org

Mechanistic studies have revealed that the direct reaction between this compound and sulfonium ylides (without a metal catalyst) does not proceed via a 1,3-dipolar cycloaddition. nih.govresearchgate.net Instead, the sulfonium ylide acts as a nucleophile, attacking the terminal nitrogen atom of the diazo compound in an azo coupling reaction to form a zwitterionic intermediate. nih.govresearchgate.net

Thiocarbonyl Ylides

The reaction of this compound with thiocarbonyl compounds provides a powerful method for generating thiocarbonyl ylides. These reactions are typically mediated by transition metal catalysts, such as rhodium(II) or copper complexes, which facilitate the decomposition of the diazo compound into a reactive metal-carbenoid species. rsc.orguzh.ch This electrophilic carbenoid then attacks the electron-rich sulfur atom of a thioketone or thioamide to form the transient thiocarbonyl ylide intermediate. uzh.chuzh.chnih.gov

Once formed, these thiocarbonyl ylides are not typically isolated but undergo rapid, subsequent transformations, the pathways of which are dictated by the substrate structure and reaction conditions. uzh.ch The primary reaction pathways include:

1,5-Dipolar Electrocyclization: When the ylide contains a suitably positioned carbonyl group, a 1,5-dipolar electrocyclization can occur, leading to the formation of stable five-membered 1,3-oxathiole (B12646694) heterocycles. uzh.chbeilstein-journals.orguzh.ch

Dimerization and Trapping: In the absence of other reaction pathways, the ylide may dimerize to form 1,4-dithianes or be intercepted by other dipolarophiles present in the reaction mixture. uzh.ch

The competition between these pathways can be influenced by factors such as temperature. For instance, the rhodium-catalyzed reaction between this compound and 2,2,4,4-tetramethyl-3-thioxocyclobutanone yields primarily the 1,3-oxathiole via 1,5-cyclization at room temperature. However, at an elevated temperature of 80 °C, the reaction favors the 1,3-cyclization pathway, leading to the corresponding alkene after sulfur extrusion. beilstein-journals.orgnih.gov

The table below summarizes the outcomes of reactions between this compound and various thiocarbonyl compounds.

Thiocarbonyl CompoundCatalyst/ConditionsIntermediateMajor Product(s)Reference(s)
Thiobenzophenone (B74592)Rh₂(OAc)₄, Toluene (B28343), 50°CThiocarbonyl YlideThiirane (B1199164) and Alkene uzh.ch
2,2,4,4-Tetramethyl-3-thioxocyclobutanoneRh₂(OAc)₄, Toluene, 50°CThiocarbonyl YlideAlkene and 1,3-Oxathiole uzh.chuzh.ch
2,2,4,4-Tetramethyl-3-thioxocyclobutanoneToluene, rtThiocarbonyl Ylide1,3-Oxathiole and Alkene beilstein-journals.org
2,2,4,4-Tetramethyl-3-thioxocyclobutanoneToluene, 80°CThiocarbonyl YlideAlkene beilstein-journals.org
Adamantane-2-thioneToluene, rtThiocarbonyl YlideThiirane beilstein-journals.org
α-CyanothioacetamidesRh₂(OAc)₄ or Rh₂(OPiv)₄, Toluene, 110°CThiocarbonyl YlideSubstituted Thiophenes nih.govbeilstein-journals.org

Ammonium (B1175870) Ylides

Ammonium ylides are another class of crucial reactive intermediates generated from this compound, typically through its reaction with tertiary or secondary amines in the presence of a metal catalyst. acs.org The catalytic cycle involves the formation of a metal-carbene from this compound, which is then intercepted by the nucleophilic nitrogen atom of the amine to produce an ammonium ylide. researchgate.net Catalysts based on rhodium, copper, and iridium have proven effective in promoting this transformation. acs.orglookchem.com

The fate of the transient ammonium ylide is highly dependent on the structure of the amine substrate. Common subsequent reactions include:

rsc.orguzh.ch-Sigmatropic Rearrangement: With allylic amines, the ammonium ylide often undergoes a rapid and highly specific rsc.orguzh.ch-sigmatropic rearrangement to furnish homoallylamines. lookchem.comacs.org

rsc.orgCurrent time information in Birmingham, GB.-Sigmatropic Rearrangement (Stevens Rearrangement): This pathway is also observed and can compete with the rsc.orguzh.ch-rearrangement, leading to α-amino acid derivatives. researchgate.netchemrxiv.org The selectivity between these rearrangements can be influenced by steric and electronic factors. chemrxiv.org

Proton Transfer (N-H Insertion): In reactions with primary or secondary amines, the ylide can undergo a rsc.orgCurrent time information in Birmingham, GB.-proton shift from the nitrogen to the adjacent carbon, resulting in a formal N-H insertion product. acs.orgresearchgate.net Iridium catalysts, such as [Ir(cod)Cl]₂, have been shown to be particularly general and efficient for mediating the N-H insertion of diazomalonates into a broad range of aliphatic and aromatic amines. acs.org

Intramolecular Cyclization: If the amine substrate contains an appropriately positioned Michael acceptor, the initially formed ylide can engage in an intramolecular conjugate addition to construct heterocyclic scaffolds, such as pyrrolidines. researchgate.net

The table below details the generation and reactivity of ammonium ylides from this compound and various amine precursors.

Amine SubstrateCatalystIntermediateReaction TypeProductReference(s)
Allyl AminesRh₂(OAc)₄, Cu(OTf)₂Ammonium Ylide rsc.orguzh.ch-Sigmatropic RearrangementHomoallylamines lookchem.comacs.org
Morpholine[Ir(cod)Cl]₂Ammonium YlideN-H InsertionN-Morpholinomalonate acs.org
Aniline (B41778)[Ir(cod)Cl]₂Ammonium YlideN-H InsertionN-Phenylglycinate derivative acs.org
α,β-Unsaturated δ-(N-aryl)amino estersRh₂(OAc)₄Ammonium YlideDomino Michael AdditionN-Arylpyrrolidines researchgate.net
Arylamines / AzodicarboxylatesRh₂(OAc)₄Ammonium YlideThree-component C-N bond formationAminals researchgate.net

Transient Diazo-Derived Species and Their Reactivity Profiles

The chemistry of this compound is dominated by the transient species generated upon its decomposition. While the ultimate products often arise from ylide intermediates as detailed above, the initial reactive species formed is typically a metal-carbene (or carbenoid). uzh.ch The generation of this species is most commonly achieved through catalysis by transition metal complexes, although thermal or photochemical methods can also be employed. uzh.ch

Prominent catalysts for the decomposition of this compound include dirhodium(II) carboxylates (e.g., Rh₂(OAc)₄), copper(I) and copper(II) salts (e.g., Cu(I)I, Cu(acac)₂), and iron(III) porphyrin complexes. rsc.orgfigshare.comiastate.edu The choice of metal and its ligand sphere is critical, as it influences the properties and reactivity of the resulting carbenoid. rsc.org For example, the counter-ion in copper(I) halide catalysts can affect the effective spin multiplicity of the carbenoid, thereby altering its reaction profile. rsc.org

This highly electrophilic metal-carbenoid intermediate is the branching point for a wide array of synthetic transformations beyond ylide formation:

Cyclopropanation: In the presence of alkenes, the carbenoid readily engages in cyclopropanation reactions to form cyclopropane-1,1-dicarboxylates. rsc.orgfigshare.com

C-H Bond Insertion: The carbenoid is reactive enough to insert into C-H bonds, a reaction that has been demonstrated with substrates like cyclohexane and mesitylene (B46885) using iron(III) porphyrin catalysts. iastate.edu

Reaction with Nitriles: Rhodium(II) acetate catalyzes the reaction of the carbenoid with nitriles to afford substituted 1,3-oxazoles. researchgate.net

Deoxygenation: In the presence of rhodium(II) acetate, the carbenoid derived from this compound can deoxygenate epoxides to furnish the corresponding alkenes. researchgate.net

The table below provides a summary of the diverse reactivity of these transient species generated from this compound.

SubstrateCatalystTransient SpeciesReaction TypeProduct TypeReference(s)
Olefins (e.g., Styrene (B11656), Ethene)Cu(I) complexes, Cu(acac)₂Copper CarbenoidCyclopropanationCyclopropane (B1198618) dicarboxylates rsc.orgfigshare.com
Aromatics (e.g., Mesitylene)Fe(III) porphyrin complexesIron CarbenoidC-H InsertionSubstituted benzylmalonates iastate.edu
NitrilesRh₂(OAc)₄Rhodium Carbenoid[3+2] Cycloaddition1,3-Oxazoles researchgate.net
EpoxidesRh₂(OAc)₄Rhodium CarbenoidDeoxygenationAlkenes researchgate.net
ThiophenesRh₂(OAc)₄Rhodium CarbenoidYlide formationStable Sulfonium Ylides thieme-connect.de

Mechanistic Investigations of Dimethyl Diazomalonate Transformations

Reaction Pathways Involving Carbenoid Intermediates

The metal-catalyzed decomposition of dimethyl diazomalonate generates highly reactive metal-carbene (carbenoid) intermediates. These species are central to a wide array of chemical transformations, and their behavior is intricately linked to the nature of the catalyst and the surrounding electronic environment.

Electrophilic Activation Mechanisms

The generation of a carbenoid from this compound is typically initiated by a metal catalyst. researchgate.netdicp.ac.cn Density functional theory (DFT) calculations have shown that a favored pathway for this process involves the coordination of the diazomalonate to a metal center, such as ruthenium, followed by the extrusion of dinitrogen. nih.govresearchgate.net This step results in the formation of a stable metal-carbene intermediate. nih.govresearchgate.net This electrophilic carbene can then react with various nucleophiles. dicp.ac.cn

For instance, in the rhodium-catalyzed intermolecular coupling of diazomalonates with arene C-H bonds, the reaction is initiated by the electrophilic activation of the C-H bond. researchgate.net This is followed by the coupling of the resulting arylrhodium(III) complex with the diazomalonate. researchgate.net The electrophilic character of the carbenoid is a key factor in these transformations, driving the reaction towards the desired product. researchgate.net

Role of Catalyst-Carbenoid Interactions in Reaction Outcome

The interaction between the catalyst and the carbene intermediate plays a pivotal role in determining the course of the reaction. The choice of metal catalyst and its ligand sphere can significantly influence the stability and reactivity of the carbenoid, thereby directing the reaction towards a specific pathway. For example, dirhodium(II) catalysts are commonly employed for these transformations. nih.gov

In the reaction of this compound with ketones, different catalysts can lead to different outcomes. While copper(I) iodide and dirhodium(II) octanoate (B1194180) or trifluoroacetate (B77799) can catalyze the formation of enol ethers, a ruthenium-based catalyst, [CpRu(CH3CN)3][BArF], has been shown to be particularly effective, leading to high yields of the desired malonate enol ethers. nih.govresearchgate.netacs.org DFT calculations have elucidated the mechanism, showing that the reaction proceeds through a stable metal-carbene intermediate that subsequently traps the ketone. nih.govresearchgate.net

The catalyst's influence extends to controlling chemoselectivity. In reactions with β-2-heteroaryl substituted α,β-unsaturated ketones, a rhodium catalyst favored insertion into the N-methyl pyrrole (B145914) ring, while with thiophene (B33073) and furan (B31954) derivatives, it led to the formation of dihydrofurans via a carbonyl ylide intermediate. nih.gov This highlights the subtle yet powerful role of the catalyst in dictating the reaction pathway.

Table 1: Catalyst Effect on the Reaction of this compound with Cyclohexanone nih.govacs.org

CatalystTemperature (°C)Yield of Enol Ether (%)
CuI10027
Rh₂(oct)₄6023
Rh₂(TFA)₄6063
[CpRu(CH₃CN)₃][BArF]6065

Stereochemical and Regiochemical Control in Carbenoid Reactions

Achieving stereochemical and regiochemical control is a significant challenge in carbenoid chemistry. The structure of the catalyst, particularly the chirality of its ligands, can be exploited to induce asymmetry in the products. Chiral diene-rhodium complexes, for example, have been successfully used to catalyze the asymmetric cyclopropanation of alkenes with this compound, yielding cyclopropane (B1198618) diesters with high enantioselectivity. researchgate.net The structure of the bicyclo[2.2.2]octadiene skeleton of the ligand was found to have a profound effect on the stereocontrol of the reaction. researchgate.net

Regioselectivity is also a critical aspect, especially in reactions with substrates possessing multiple reactive sites. In the reaction of this compound with dienes, the selectivity between the two double bonds can be controlled by the substitution pattern of the diene. scribd.com Similarly, in reactions with aromatic compounds, the regioselectivity of C-H insertion can be influenced by the directing groups present on the aromatic ring. researchgate.net For instance, arenes with oxime, carboxylic acid, and amine directing groups exhibit excellent regioselectivity in their cross-coupling with diazomalonates. researchgate.net

Unraveling Ylide-Mediated Reaction Mechanisms

Ylides are another class of reactive intermediates generated from this compound, typically through the reaction of the carbenoid with a Lewis base. These ylides are key participants in a variety of transformations, including cycloadditions and rearrangements.

1,3-Dipolar Cycloaddition Mechanisms

Carbonyl ylides, formed from the reaction of a carbenoid with a carbonyl group, can act as 1,3-dipoles in cycloaddition reactions. acs.org These reactions provide a powerful tool for the synthesis of five-membered heterocyclic rings. wikipedia.org The Huisgen 1,3-dipolar cycloaddition, for example, involves the reaction of a 1,3-dipole with a dipolarophile, such as an alkene or alkyne. wikipedia.org

The reaction of this compound with ethenesulfonyl fluoride (B91410), for instance, proceeds via an initial 1,3-dipolar cycloaddition to form a pyrazoline intermediate. uni-muenchen.deresearchgate.net This intermediate can then undergo further transformations, such as nitrogen extrusion, to yield cyclopropanes and other products. uni-muenchen.de The mechanism of these cycloadditions can be either concerted or stepwise, and frontier molecular orbital (FMO) theory is often used to rationalize the observed reactivity and regioselectivity. wikipedia.orgresearchgate.netresearchgate.net

Intramolecular vs. Intermolecular Trapping of Ylides

Once formed, ylides can be trapped either intramolecularly or intermolecularly, leading to a divergence in reaction pathways. The competition between these two pathways is influenced by several factors, including the structure of the reactants and the reaction conditions.

In dirhodium(II) acetate-catalyzed reactions of this compound with benzaldehydes, a competition exists between the formation of dioxolanes (from intermolecular trapping) and epoxides. nih.govacs.orgacs.org The electronic nature of the substituent on the benzaldehyde (B42025) plays a crucial role: electron-donating groups favor epoxide formation, while electron-withdrawing groups favor dioxolane formation. nih.govacs.orgacs.org

Intramolecular trapping of ylides is a powerful strategy for the synthesis of cyclic compounds. For example, the catalytic decomposition of diazomalonates in the presence of α,β-unsaturated δ-(N-aryl)amino esters leads to the formation of multifunctionalized pyrrolidines. rsc.orgresearchgate.net This domino reaction involves the initial formation of an N-ylide, followed by an intramolecular Michael addition to the conjugated system of the amino ester. rsc.org

Table 2: Product Distribution in the Reaction of this compound with Substituted Benzaldehydes nih.govacs.orgacs.org

Benzaldehyde SubstituentProduct(s)
p-Anisaldehyde (electron-donating)Epoxide
p-Nitrobenzaldehyde (electron-withdrawing)1,3-Dioxolane (B20135)

Electronic and Steric Effects in Ylide Reactivity

Electronic Effects: The electronic nature of both the diazomalonate and the carbonyl substrate plays a crucial role. Diazomalonates are relatively stable diazo compounds because the two electron-withdrawing ester groups help to delocalize the negative charge on the carbon atom. acs.orgnih.gov However, modifying the ester groups can further tune reactivity. For instance, using fluorinated diazomalonates, which possess strongly electron-withdrawing side chains, enhances the electrophilicity of the resulting carbene. acs.orgnih.gov This increased electrophilicity leads to higher reactivity in the formation of the ylide intermediate. acs.orgnih.gov In one study, reactions with fluorinated diazomalonates gave product yields of 75-83%, compared to 48-65% for non-fluorinated analogues. acs.org

The electronic properties of the carbonyl partner are also critical. The formation of carbonyl ylides is facilitated by the electrophilic attack of the metal-carbenoid species on the carbonyl oxygen. nih.gov Electron-rich carbonyl compounds, such as β-alkoxy and β-phenoxy α,β-unsaturated carbonyls, readily react with the copper-carbenoid derived from this compound. nih.gov The electron-donating nature of the alkoxy/phenoxy groups enhances the nucleophilicity of the carbonyl oxygen, promoting the attack by the electrophilic carbene and leading to high yields of dihydrofuran products via the intermediate carbonyl ylide. nih.gov

Steric Effects: Steric hindrance can profoundly affect the course of ylide-mediated reactions. In the synthesis of malonate enol ethers from cyclic ketones and various diazomalonates, a noticeable sensitivity to steric hindrance was observed. acs.orgnih.gov While dimethyl, diethyl, and dibenzyl diazomalonates reacted effectively, the bulkier diisopropyl diazomalonate gave a significantly lower yield (35%). acs.orgnih.gov The even more sterically demanding di-tert-butyl diazomalonate failed to produce the desired enol ether at all under the same conditions. acs.orgnih.gov

Similarly, the reaction of carbonyl ylides derived from this compound with α,β-enones to form dihydrofuran derivatives has been shown to be sensitive to steric effects. researchgate.netresearchgate.net The reaction of this compound with the less sterically hindered (E)-4-methoxy-but-3-ene-2-one resulted in a broader distribution of products, including a dihydrofuran, a dioxole, and a Cα-H insertion product, because the reaction lacked chemoselectivity. nih.gov In contrast, more hindered reactants can lead to higher selectivity. nih.gov The interplay between steric hindrance and reaction conditions is also evident in reactions with thioketones; the reaction between this compound and the sterically demanding 2,2,4,4-tetramethyl-3-thioxocyclobutanone yields different major products depending on the temperature, highlighting how steric factors can influence the stability and subsequent reaction pathways of the intermediate thiocarbonyl ylide. d-nb.info

Table 1: Influence of Electronic and Steric Effects on Ylide Reactions

Diazo Compound/Substrate Catalyst Key Finding Yield (%) Reference(s)
This compound + Cyclohexanone [CpRu(CH₃CN)₃][BArF] Baseline reactivity for a non-hindered substrate. 65% nih.gov
Diisopropyl diazomalonate + Cyclohexanone [CpRu(CH₃CN)₃][BArF] Increased steric hindrance on the diazo compound reduces yield significantly. 35% acs.orgnih.gov
Di-tert-butyl diazomalonate + Cyclohexanone [CpRu(CH₃CN)₃][BArF] Extreme steric hindrance prevents the reaction. 0% acs.orgnih.gov
Bis(2,2,2-trifluoroethyl) diazomalonate + Cyclohexanone [CpRu(CH₃CN)₃][BArF] Electron-withdrawing groups on the diazo compound increase reactivity. 83% acs.org
This compound + β-methoxy enone Cu(acac)₂ Electron-rich nature of the enone facilitates electrophilic attack by the copper-carbenoid. - nih.gov
This compound + Thiobenzophenone (B74592) Rh₂(OAc)₄ Reaction proceeds via a thiocarbonyl ylide intermediate. - uzh.ch

Mechanistic Aspects of Direct Nitrogen Extrusion Reactions

The extrusion of a dinitrogen molecule (N₂) from this compound is a fundamental step in its transformations, leading to the formation of a highly reactive dicarbomethoxycarbene intermediate. This process is typically facilitated by transition metal catalysts, heat, or light. uzh.chorgsyn.org The resulting carbene is electrophilic and can be stabilized through coordination with a metal center, forming a metal-carbene complex, often referred to as a carbenoid. orgsyn.org

Rhodium(II) acetate (B1210297) is a common catalyst that promotes the smooth decomposition of this compound with the evolution of N₂ to form a rhodium-carbene intermediate. uzh.chorgsyn.org This electrophilic intermediate is central to a vast array of subsequent transformations, including cyclopropanations, C-H insertions, and ylide formations. researchgate.netresearchgate.net The proposed mechanism for the rhodium-catalyzed formation of oxazoles from nitriles and this compound involves the generation of an electrophilic rhodium carbene complex as the key reactive intermediate. orgsyn.org

However, nitrogen extrusion is not always the initial step. In some thermal or photochemical reactions without a metal catalyst, this compound can first participate in a 1,3-dipolar cycloaddition with a suitable dipolarophile, such as an alkene. uni-muenchen.deresearchgate.net For instance, the reaction with ethenesulfonyl fluoride initially forms a Δ¹-pyrazoline intermediate. uni-muenchen.de This cycloadduct is unstable and subsequently extrudes N₂ upon heating to form cyclopropane and other rearranged products. uni-muenchen.deresearchgate.net In this pathway, the loss of nitrogen occurs from the pyrazoline ring rather than directly from the starting diazo compound. uni-muenchen.de

Table 2: Mechanistic Pathways for Nitrogen Extrusion from this compound

Reaction Type Conditions Intermediate Key Mechanistic Feature Reference(s)
C-H Insertion Fe(TPP)Cl, >100 °C Iron-carbene complex N₂ extrusion is the rate-determining step. iastate.edu
Ylide Formation Rh₂(OAc)₄ Rhodium-carbene complex Smooth N₂ evolution upon addition of catalyst. uzh.ch
Enol Ether Synthesis [CpRu(CH₃CN)₃][BArF] Ruthenium-carbene complex DFT calculations show N₂ extrusion follows coordination to the metal center. nih.gov
Oxazole (B20620) Synthesis Rh₂(OAc)₄, heat Rhodium-carbene complex Formation of an electrophilic rhodium carbene is the key step. orgsyn.org
Cycloaddition/Rearrangement Heat (100 °C), no catalyst Δ¹-Pyrazoline Initial 1,3-dipolar cycloaddition followed by thermal N₂ extrusion from the cycloadduct. uni-muenchen.deresearchgate.net

Catalytic Strategies in Dimethyl Diazomalonate Chemistry

Dirhodium(II)-Catalyzed Reactions

Dirhodium(II) paddlewheel complexes are exceptionally effective catalysts for the decomposition of dimethyl diazomalonate, generating rhodium-carbene intermediates that undergo a variety of transformations. The reactivity and selectivity of these intermediates are profoundly influenced by the nature of the bridging ligands on the dirhodium core.

Ligand Design and Chiral Catalysis for Enantioselectivity

The design of chiral ligands for dirhodium(II) catalysts is crucial for achieving high levels of enantioselectivity in asymmetric reactions. kyoto-u.ac.jp The fundamental structure of these catalysts features a dirhodium axis bridged by four chiral carboxylate ligands, leaving two axial sites available for substrate binding and carbene formation. mdpi.com The arrangement of the bulky groups on these ligands creates a chiral environment around the active site, dictating the facial selectivity of the carbene attack.

Four primary conformations of the four bridging ligands are considered: C4-symmetric (α,α,α,α), C2-symmetric (α,α,β,β), D2-symmetric (α,β,α,β), and C1-symmetric (α,α,α,β). mdpi.com This structural diversity allows for fine-tuning of the catalyst's stereoselectivity. For instance, dirhodium(II) catalysts derived from N-protected amino acids, such as N-phthaloyl-(S)-tert-leucinate, Rh₂(S-PTTL)₄, have been successfully used in enantioselective tandem reactions. mdpi.com Increasing the steric bulk of the ligand, as seen in the progression from Rh₂(S-PTTL)₄ to Rh₂(S-PTAD)₄ (derived from l-adamantylglycine), can lead to superior enantioselectivity in transformations like the cyclopropanation of styrene (B11656). mdpi.com

The development of catalysts like dirhodium α,α,α′,α′-tetramethyl-1,3-benzenedipropanoate, [Rh₂(esp)₂], represents another advancement. researchgate.net This catalyst has demonstrated exceptional efficiency in the cyclopropanation of various alkenes with this compound under mild conditions. researchgate.net The unique bridged dicarboxylate ligand structure contributes to its high performance. researchgate.net Furthermore, recent strategies have explored tuning reactivity and stereoselectivity by coordinating chiral phosphine (B1218219) ligands to the axial positions of simpler catalysts like Rh₂(OAc)₄, creating a chiral environment at the bridging site and enabling new asymmetric transformations. nih.gov

Influence of Catalyst Loading and Reaction Conditions

The outcome of dirhodium(II)-catalyzed reactions with this compound is sensitive to both catalyst loading and reaction conditions. While many transformations proceed efficiently with standard catalyst loadings (e.g., 1 mol%), it is often possible to reduce the amount of catalyst without significantly compromising the yield, although this may require longer reaction times. For example, in certain N-H insertion reactions, reducing the catalyst loading to as low as 0.5 mol% still provided a high yield (91%), albeit over an extended period of 72 hours. acs.org

Reaction temperature is another critical parameter. While some reactions, like the cyclopropanation with the highly active [Rh₂(esp)₂] catalyst, can be performed under mild conditions, others may require elevated temperatures to proceed at a reasonable rate. researchgate.net For instance, the formation of enol ethers from the reaction of this compound and ketones showed that with Rh₂(TFA)₄ at 60 °C, a 63% NMR yield could be achieved. nih.gov The choice of solvent can also play a significant role, with common solvents including dichloromethane (B109758) (DCM) and 1,2-dichloroethane. acs.orgnih.gov In some cases, increasing the catalyst loading does not improve the yield and can even be detrimental. rsc.org

Copper-Catalyzed Reactions

Copper catalysts offer a cost-effective alternative to rhodium for mediating reactions of this compound. They are used in a variety of transformations, including cyclopropanations and cycloadditions.

Catalyst Systems and Their Selectivity Profiles

A range of copper catalyst systems, including copper(I) and copper(II) complexes, have been evaluated for reactions with this compound. Copper(II) acetylacetonate (B107027) [Cu(acac)₂] is a commonly used catalyst for synthesizing 2,3-dihydrofurans from β-alkoxy/phenoxy α,β-unsaturated carbonyl compounds and this compound. nih.govtubitak.gov.tr These reactions proceed via the formation of a copper-carbenoid, which then generates a carbonyl ylide that undergoes a 1,5-electrocyclization. nih.govresearchgate.net The selectivity of these reactions can be influenced by the substrate structure. For example, in the reaction with (E)-4-methoxy-but-3-ene-2-one, which is sterically less hindered, a mixture of products including the main 2,3-dihydrofuran (B140613), a dioxole, and a Cα-H insertion product was observed due to a lack of chemoselectivity. nih.gov

In other instances, the choice of copper catalyst is critical. While Cu(acac)₂ may fail to yield any desired product in certain reactions, leading only to carbene dimers, other catalysts might be effective. tubitak.gov.tr Copper(I) halide complexes with trialkyl phosphites have been used for cyclopropanation reactions. thieme-connect.dersc.org The nature of the halide counter-ion (I⁻, Br⁻, Cl⁻) in these Cu(I) catalysts has been shown to influence the reaction, as the displacement of the halide appears to be the rate-determining step. rsc.org

Selectivity in Copper-Catalyzed Reactions of this compound
CatalystSubstrateReaction TypeMajor Product(s)Side Product(s)Source
Cu(acac)₂β-alkoxy/phenoxy enones[4+1] Cycloaddition2,3-DihydrofuransDioxole, Cα-H insertion products nih.govtubitak.gov.tr
Cu(acac)₂(E)-1-phenyl-3-(p-tolyloxy)prop-2-ene-1-one[4+1] CycloadditionDimethyl 5-phenyl-3-(p-tolyloxy)furan-2,2(3H)-dicarboxylateNone nih.gov
Cu(acac)₂β-N-methyl 2-pyrrolyl α,β-unsaturated ketoneC-H Insertion / CycloadditionPyrrole (B145914) ring insertion productDihydrofuran derivative tubitak.gov.tr
Cu(I) halide/P(OR)₃CyclohexeneCyclopropanationCyclopropane (B1198618) adductAllylic C-H insertion, Carbene dimer thieme-connect.de

Copper-Mediated Carbene Dimerization

A common side reaction in copper-catalyzed decompositions of this compound is the dimerization of the carbene intermediate. thieme-connect.de This process leads to the formation of tetrasubstituted alkenes, primarily dimethyl 2,3-bis(methoxycarbonyl)fumarate (the E-isomer) and the corresponding maleate (B1232345) (the Z-isomer). This dimerization becomes the dominant pathway when the intended reaction partner (e.g., an alkene or carbonyl compound) is unreactive or sterically hindered. nih.gov For example, in the Cu(acac)₂-catalyzed reaction with a specific β-methoxy enone, no desired cycloaddition occurred, and only carbene dimers were isolated. nih.govresearchgate.net Similarly, when attempting to react this compound with (E)-4-(1-methyl-1H-pyrrole-2-yl)but-3-en-2-one using Cu(acac)₂ as the catalyst, no desired product was formed, with carbene dimerization being the sole outcome. tubitak.gov.tr This indicates that for certain substrates, the rate of dimerization of the copper-carbenoid is faster than the rate of its reaction with the substrate.

Iron-Catalyzed Reactions

Iron catalysts are an attractive option due to iron's abundance and low toxicity. Iron porphyrin complexes, such as Chloro(tetraphenylporphyrinato)iron(III) [Fe(TPP)Cl], have been investigated for carbene transfer reactions. However, their effectiveness with this compound is limited compared to other diazo compounds like ethyl diazoacetate (EDA).

In studies of N-H insertion into aniline (B41778), Fe(TPP)Cl catalysis required harsh conditions (refluxing in benzene (B151609) for 72 hours) with this compound, and only a trace amount of the desired insertion product was detected. acs.org Similarly, in C-H functionalization reactions of alkanes like cyclohexane (B81311), no insertion product was observed when using this compound with an Fe(TPP)Cl catalyst, whereas donor-acceptor diazoalkanes were successful. mdpi.com While iron porphyrins can catalyze C-H insertions into arenes using this compound, this requires high temperatures (above 100 °C) and results in only moderate chemoselectivity between aromatic C(sp²)-H bonds and benzylic C(sp³)-H bonds. mdpi.comresearchgate.net These findings suggest that the highly electrophilic and less stable carbene generated from this compound may follow alternative decomposition pathways before productive insertion can occur under these iron-catalyzed conditions.

Porphyrin-Based Iron Catalysts

Iron porphyrin complexes have emerged as effective and inexpensive catalysts for carbene transfer reactions using diazo compounds. mdpi.comsemanticscholar.org These catalysts, inspired by the reactivity of cytochrome P450 enzymes, are capable of mediating a variety of transformations, including C-H insertion and N-H insertion. semanticscholar.orgacs.orgresearchgate.net

Woo and coworkers have demonstrated the use of iron(III) porphyrin complexes for the direct C-H functionalization of aromatic compounds with this compound at elevated temperatures. mdpi.commdpi-res.com While the reaction is successful, it often exhibits only moderate chemoselectivity between C(sp²)–H and C(sp³)–H bond insertions. mdpi.commdpi-res.com For instance, in reactions with toluene (B28343), a mixture of products resulting from insertion into the benzylic C-H bonds and the aromatic C-H bonds is typically observed. mdpi.com Research has shown that electron-donating groups on the porphyrin ligand can enhance the catalytic activity of the iron center. acs.org

In the context of N-H insertion reactions, iron(III) tetraphenylporphyrin (B126558) chloride (Fe(TPP)Cl) has been found to be a highly efficient catalyst for the insertion of carbenes from diazoacetates into the N-H bonds of various amines. acs.orgiastate.edu While detailed studies have often utilized ethyl diazoacetate (EDA), the reactivity extends to other diazo compounds like this compound. acs.orgiastate.edu The mechanism is believed to involve the formation of an electrophilic iron-carbene intermediate, which is then attacked by the nucleophilic amine. acs.orgacs.org However, it has been noted that no C-H functionalization occurs when this compound is used as the carbene precursor under certain conditions that are effective for donor-acceptor diazoalkanes. mdpi.com

The catalytic activity is dependent on both the electronic and steric properties of the porphyrin ligand. acs.orgiastate.edu For example, iron porphyrins with electron-donating substituents have shown higher catalytic activity in N-H insertion reactions. acs.org

Table 1: Iron Porphyrin Catalyzed C-H Insertion with this compound

SubstrateCatalystTemperature (°C)Product(s)Yield (%)Reference
TolueneFe(TPP)Cl>100Benzylic and Aromatic C-H Insertion45-67 (GC Yield) researchgate.net
Mesitylene (B46885)Fe(TPP)Cl>100Benzylic C-H Insertion45-67 (GC Yield) researchgate.net
p-XyleneFe(TPP)Cl>100Benzylic C-H Insertion45-67 (GC Yield) researchgate.net
CyclohexaneFe(TPP)Cl60C-H Insertion66-74 researchgate.net
TetrahydrofuranFe(TPP)Cl60C-H Insertion (α to oxygen)48-64 researchgate.net

Data compiled from cited research articles.

Chemoselective Carbene Transfer

Chemoselectivity is a critical aspect of carbene transfer reactions, particularly when multiple reactive sites are present in a substrate. The choice of catalyst plays a pivotal role in directing the carbene fragment from this compound to a specific functional group.

In reactions involving indoles, the substitution pattern on the indole (B1671886) ring dictates the regioselectivity of C-H insertion when catalyzed by Cu(acac)₂. researchgate.net Indoles substituted at the 3-position predominantly yield the C2-H insertion product. researchgate.net This highlights the catalyst's ability to differentiate between C-H bonds based on the electronic and steric environment.

The competition between different reaction pathways, such as cyclopropanation versus C-H insertion or ylide formation, can also be controlled. For instance, in the presence of a suitable catalyst, the reaction of this compound with a molecule containing both a double bond and a heteroatom with a lone pair can be steered towards one pathway over the other.

Furthermore, catalyst-controlled chemoselectivity has been observed in the functionalization of 3-carboxamide indoles. nih.gov Depending on the catalyst used (e.g., Rh(I) vs. Ir(III)), the reaction with a diazo malonate can result in either direct C2-functionalization or a translocation to the C3-position. nih.gov With this compound, both iridium and rhodium catalysts can afford the respective C2 and C3 functionalized products in good yields. nih.gov

In reactions of β-alkoxy/phenoxy α,β-unsaturated carbonyl compounds with this compound, Cu(acac)₂ catalysis favors the formation of 2,3-dihydrofurans via carbonyl ylide generation and subsequent 1,5-electrocyclization. nih.govtubitak.gov.trresearchgate.net The electron-rich nature of the carbonyl oxygen in these substrates facilitates the electrophilic attack of the copper-carbenoid, leading to high yields of the dihydrofuran product. nih.govtubitak.gov.tr However, in some cases, side products from Cα-H insertion can also be formed, indicating that the chemoselectivity is not always absolute. nih.govtubitak.gov.trresearchgate.net

Emerging Catalytic Systems

Beyond traditional rhodium and copper catalysts, a range of other metallic and non-metallic systems are being explored for their utility in this compound chemistry, offering unique reactivity and selectivity profiles.

Gold(I) Catalysis

Homogeneous gold catalysis has gained significant attention for its ability to activate diazo compounds and generate gold-carbene intermediates. rsc.org Gold(I) complexes, in particular, exhibit unique catalytic activity that differs from other transition metals like rhodium. rsc.org These catalysts are effective in promoting a variety of transformations, including cyclopropanation, C-H functionalization, and cycloaddition reactions. rsc.orgacs.org

The reactivity and selectivity of gold-catalyzed reactions with diazo compounds are highly dependent on the ligands and counteranions associated with the gold center. rsc.org Gold(I) catalysts have been successfully employed for the carbene transfer from ethyl diazoacetate to alkenes to form cyclopropanes. acs.org While specific examples focusing solely on this compound are less prevalent in the initial reports, the general reactivity pattern suggests its applicability.

Gold catalysts have shown high efficiency and selectivity in the C(sp²)-H functionalization of electron-rich aromatic rings and alkenes. rsc.org They can also mediate tandem reactions, for example, with o-alkynylphenols and diazo compounds to furnish 2,3-disubstituted benzofurans. rsc.org In these reactions, both vinyl gold and gold carbene species are proposed as key intermediates. rsc.org The development of gold-catalyzed reactions involving vinyldiazo reagents has further expanded the synthetic utility, leading to the formation of skipped dienes and enynes. sorbonne-universite.frnih.gov

Ruthenium(II) Catalysis

Ruthenium porphyrin complexes are highly effective catalysts for a wide array of carbene transfer reactions, including cyclopropanation, X-H (X = C, N, S) insertions, and ylide formation. researchgate.netnih.gov These catalysts are known for their high stability, product turnover numbers, and remarkable selectivity. researchgate.net

A water-soluble ruthenium(II) glycosylated porphyrin complex has been shown to be an active catalyst in aqueous media for intermolecular cyclopropanation of styrenes and N-H insertion into primary arylamines with high conversion rates. acs.orgnih.gov While many studies utilize ethyl diazoacetate, the catalytic system is applicable to other diazo compounds. acs.orgnih.gov A significant challenge in ruthenium-porphyrin-catalyzed carbene transfer is the competing dimerization of the carbene intermediate. researchgate.net This is often mitigated by the slow addition of the diazo compound. researchgate.net

The introduction of N-heterocyclic carbene (NHC) ligands to ruthenium(II)-porphyrin complexes has been shown to dramatically increase catalytic activity. nih.govthieme-connect.com The strong σ-donating nature of the axial NHC ligands stabilizes the transient metal-carbene species, thereby lowering the activation barrier for the decomposition of the diazo compound. thieme-connect.com This leads to unprecedentedly high turnover frequencies for reactions like alkene cyclopropanation and C-H, N-H, S-H, and O-H insertions. nih.gov

Table 2: Ruthenium-Porphyrin Catalyzed Carbene Transfer Reactions

Reaction TypeCatalystKey FeaturesReference
Intermolecular Cyclopropanation[RuII(4-Glc-TPP)(CO)]Water-soluble, high conversion acs.orgnih.gov
N-H Insertion[RuII(4-Glc-TPP)(CO)]Aqueous media, good yields acs.orgnih.gov
Various Carbene Transfers[Ru(D₄-Por)(BIMe)₂]High turnover frequency, high enantioselectivity nih.gov
C(sp³)-H InsertionRu(TTP)(CO)Forms tetrahydrofurans and pyrrolidines nih.gov

Data compiled from cited research articles.

Cobaloxime Catalysis

Cobaloxime complexes, which are structural and functional mimics of Vitamin B12 coenzymes, have recently gained attention as catalysts in organic synthesis. nih.govulpgc.espitt.edu These cobalt complexes can mediate radical-type reactions and have been explored for carbene transfer processes. researchgate.netchemrxiv.org

Metalloradical catalysis (MRC) using cobaloxime complexes represents an emerging strategy for controlling radical reactions. researchgate.netchemrxiv.org This approach has been successfully applied to the radical cyclopropanation of olefins using donor/acceptor carbene precursors like α-aryl diazoacetates, affording cyclopropane derivatives with high diastereoselectivity under mild conditions. researchgate.net

More recently, research has focused on generating cobalt(III)-carbene radical complexes from alternative, more stable carbene precursors than diazo compounds. nih.govnih.gov For instance, dimethyl malonate itself has been used to generate a cobalt(III)-carbene radical upon light irradiation. nih.govnih.gov This photoexcited cobaloxime catalysis demonstrates that under basic conditions, deprotonated dimethyl malonate can coordinate to the cobalt center, and subsequent light irradiation can induce the formation of the carbene radical, which can then participate in reactions like cyclopropanation with styrene. nih.govnih.gov This method avoids the use of potentially hazardous diazo compounds. nih.govnih.gov

Catalyst-Free Conditions for Specific Transformations

While catalysis is the dominant strategy for controlling the reactivity of this compound, certain transformations can be achieved under catalyst-free conditions, typically involving thermal or photochemical activation. The thermal decomposition of this compound generates a free carbene, which can undergo insertion into C-H bonds. However, these reactions often require high temperatures and can suffer from a lack of selectivity, leading to mixtures of products.

Despite the general need for catalysts to achieve high selectivity and efficiency, some specific reactions have been reported to proceed without a metal catalyst. These are often intramolecular reactions where the proximity of the reacting groups facilitates the transformation. However, for most intermolecular applications involving this compound, catalyst-free approaches are generally less practical and selective compared to their catalyzed counterparts. It is important to note that even in reactions reported as "catalyst-free," trace metal impurities could potentially play a catalytic role.

C H and X H Insertion Reactions Mediated by Dimethyl Diazomalonate

Aliphatic C-H Functionalization

The insertion of dicarbomethoxycarbene into aliphatic C(sp³)–H bonds is a powerful method for creating new carbon-carbon bonds. The reactivity and selectivity of these reactions are highly dependent on the electronic and steric nature of the C-H bond and the catalyst employed.

Scope and Limitations in C(sp³)-H Insertion

The scope of intermolecular C(sp³)–H insertion reactions using dimethyl diazomalonate is largely confined to activated C-H bonds. Unactivated alkanes are generally poor substrates for this transformation under typical catalytic conditions. For instance, iron-porphyrin-catalyzed reactions of this compound with cyclohexane (B81311) showed no C-H insertion products. iastate.edunih.gov This highlights a significant limitation, as the high bond dissociation energy of primary and secondary C-H bonds in simple alkanes presents a substantial activation barrier.

Conversely, C-H bonds that are activated by adjacent functional groups or structural features exhibit greater reactivity. Benzylic C-H bonds, which are weaker and lead to stabilized radical or cationic intermediates, are susceptible to insertion. In iron-porphyrin-catalyzed reactions, toluene (B28343) undergoes benzylic C-H insertion to yield dimethyl 2-benzylmalonate. iastate.edu However, these reactions can suffer from a lack of chemoselectivity, with competitive insertion into the aromatic C(sp²)–H bonds also occurring. nih.gov The ratio of C(sp³)–H to C(sp²)–H insertion is often moderate, complicating the isolation of the desired product. nih.gov

The table below summarizes the reactivity of different types of C(sp³)-H bonds with this compound.

SubstrateC-H Bond TypeCatalyst SystemOutcomeReference(s)
CyclohexaneUnactivated secondaryFe(TPP)ClNo reaction iastate.edunih.gov
TolueneBenzylic (primary)Fe(TPP)ClBenzylic C-H insertion iastate.edu

Stereocontrol in Aliphatic C-H Functionalization

Achieving high levels of stereocontrol in C-H functionalization reactions is a central goal in modern synthetic chemistry. While significant advances have been made in enantioselective intramolecular C-H insertion reactions using chiral dirhodium(II) catalysts, these developments have predominantly utilized other classes of diazo compounds, such as diaryldiazomethanes or donor/acceptor diazoacetates. elsevierpure.comcrossref.org

For intermolecular C-H insertions mediated by this compound, achieving high stereoselectivity remains a formidable challenge. The high reactivity and symmetrical nature of the dicarbomethoxycarbene intermediate make enantioselective discrimination between prochiral C-H bonds difficult. As a result, literature detailing highly enantioselective intermolecular aliphatic C-H functionalization specifically with this compound is sparse compared to the extensive reports for other donor/acceptor carbene precursors.

Aromatic C-H Functionalization

Direct functionalization of aromatic C–H bonds offers an atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials. This compound is an effective coupling partner in these transformations, particularly when directed by coordinating groups on the aromatic substrate.

Regioselectivity in Aryl C-H Insertion

The inherent challenge in aromatic C-H functionalization is controlling the position of the new bond formation (regioselectivity). In the absence of a directing group, reactions often yield complex mixtures of isomers. However, rhodium(III)-catalyzed reactions have demonstrated that using substrates containing a chelating directing group can achieve excellent regioselectivity. semanticscholar.orgacs.orgnih.gov

This strategy involves the coordination of a Lewis basic group (e.g., oxime, carboxylic acid, or amine) to the metal center, which then positions the catalyst to activate a specific C-H bond, typically at the ortho position. semanticscholar.orgacs.org The reaction proceeds through an electrophilic C-H activation step, forming a rhodacycle intermediate, which then couples with this compound. acs.org This approach has been successfully applied to a range of arenes, providing a reliable route to α-aryl malonates with high functional group tolerance. semanticscholar.orgacs.org For example, catalyst-controlled chemo- and regioselective insertions into complex polyaromatic systems like azahelicenes have been achieved, demonstrating the power of this method to functionalize specific sites even in molecules with multiple potential reaction centers. nih.gov

The following table provides examples of directing groups that effectively control the regioselectivity of aryl C-H insertion.

Directing GroupArene SubstrateCatalyst SystemOutcomeReference(s)
OximeAcetophenone Oxime[RhCpCl₂]₂/AgSbF₆Ortho-alkylation semanticscholar.orgacs.org
Carboxylic AcidBenzoic Acid[RhCpCl₂]₂/AgSbF₆Ortho-alkylation semanticscholar.orgacs.org
Amine2-Phenylpyridine[RhCp*Cl₂]₂/AgSbF₆Ortho-alkylation semanticscholar.orgacs.org

Competitive Pathways (e.g., Cycloaddition vs. Insertion)

The metal carbene intermediate generated from this compound is highly reactive and can participate in several reaction pathways. The desired C-H insertion often competes with other processes, such as cyclopropanation of alkenes, ylide formation with heteroatoms, or cycloaddition reactions. The ultimate reaction outcome is influenced by the substrate, catalyst, and reaction conditions.

In Cu(acac)₂-catalyzed reactions with β-methoxy enones, a mixture of products was observed, resulting from competitive pathways. The reaction yielded not only the Cα-H insertion product but also a 2,3-dihydrofuran (B140613) derivative (arising from carbonyl ylide formation followed by 1,5-electrocyclization) and a dioxole. nih.gov This illustrates a scenario where C-H insertion, carbonyl ylide formation, and subsequent cycloaddition are all viable, competing pathways.

Similarly, the choice of catalyst and diazo precursor can determine the fate of the reaction. In reactions involving N,N-dialkylnitrosoamines, using this compound in the presence of a rhodium(III) catalyst led to the formation of a stable nitroso ylide intermediate, which halted the catalytic cycle. rsc.org In contrast, other diazo compounds under ruthenium(II) catalysis proceeded through a different pathway to yield isoquinoline-1,3,4-triones. rsc.org In some systems, even the catalyst loading can be a critical factor in determining chemoselectivity between C-H insertion and formal C-O insertion pathways. mdpi.com

N-H Insertion Reactions

The insertion of carbenes into the N-H bonds of amines is a direct and highly efficient method for the synthesis of α-amino malonates, which are valuable building blocks in medicinal chemistry. This compound is an effective reagent for these transformations, though the choice of catalyst is crucial for success.

Traditional rhodium(II) catalysts, such as Rh₂(OAc)₄, are often ineffective for N-H insertion reactions with unhindered or strongly basic aliphatic amines. acs.orgnih.gov The Lewis basicity of these amines leads to strong coordination to the Lewis acidic rhodium center, resulting in catalyst inhibition or poisoning. acs.org Consequently, early reports of rhodium-catalyzed N-H insertions were often limited to less basic anilines or sterically hindered amines that coordinate less strongly to the catalyst. acs.orgnih.gov

More recently, iridium catalysts have emerged as superior alternatives for promoting N-H insertion with a broad range of amines. acs.orgresearchgate.netnih.govorganic-chemistry.org The dimeric complex [Ir(cod)Cl]₂ has been identified as a particularly effective catalyst that operates under mild conditions and tolerates a wide variety of primary and secondary amines, including both aliphatic and aromatic substrates. acs.orgorganic-chemistry.org This method is characterized by its broad scope, excellent functional group compatibility, and the use of a 1:1 stoichiometry between the amine and the diazo compound. acs.orgorganic-chemistry.org The reaction proceeds efficiently even with substrates that are prone to poisoning rhodium catalysts, making it a highly general and practical method for amine functionalization. acs.org A double N-H insertion is also possible with substrates like piperazine, yielding the corresponding bis-adduct in high yield. nih.gov

The table below showcases the broad applicability of the iridium-catalyzed N-H insertion reaction.

Amine SubstrateAmine TypeCatalystYieldReference(s)
MorpholineSecondary Aliphatic[Ir(cod)Cl]₂93% nih.gov
Piperazine (2.2 equiv diazo)Secondary Aliphatic[Ir(cod)Cl]₂87% nih.gov
DiethylamineSecondary Aliphatic[Ir(cod)Cl]₂81% nih.gov
Aniline (B41778)Primary Aromatic[Ir(cod)Cl]₂86% acs.orgunige.ch
4-Methoxy-anilinePrimary Aromatic[Ir(cod)Cl]₂93% nih.gov
BenzylaminePrimary Aliphatic[Ir(cod)Cl]₂92% acs.org

Amines (Primary, Secondary, Tertiary)

The insertion of carbenes derived from this compound into the N-H bonds of amines is a robust method for the synthesis of α-amino malonates. This reaction is effective for a wide range of primary and secondary amines, including both aliphatic and aromatic substrates. organic-chemistry.orgacs.org

Historically, rhodium(II) catalysts such as dirhodium tetraacetate (Rh₂(OAc)₄) have been used, but their application was often limited to less basic anilines or sterically hindered aliphatic amines to prevent catalyst poisoning by the more basic amine substrates. nih.gov More recent advancements have identified iridium complexes, such as [Ir(cod)Cl]₂, as highly effective catalysts that overcome these limitations. acs.orgnih.gov Iridium catalysis allows for the N-H insertion reaction to proceed under mild conditions with a broad scope of amines, including unhindered primary and secondary aliphatic amines, with excellent yields. acs.orgnih.gov

The reaction tolerates various functional groups and can be performed with a precise 1:1 stoichiometry between the diazomalonate and the amine. organic-chemistry.org This makes the process particularly attractive for the late-stage functionalization of complex molecules. organic-chemistry.org For substrates containing multiple N-H bonds, such as piperazine, a double N-H insertion can be achieved by using two equivalents of the diazo compound, leading to the disubstituted product in high yield. acs.orgnih.gov While the reaction works well for many acyclic secondary amines, highly hindered amines like diisopropylamine (B44863) may show poor reactivity, requiring higher temperatures and resulting in lower yields. acs.orgnih.gov

Table 1: Iridium-Catalyzed N-H Insertion of this compound into Various Amines acs.org

Amine Substrate Catalyst Conditions Yield (%)
Morpholine [Ir(cod)Cl]₂ (1 mol%) DCM, 25 °C, 15 h 93
Piperidine [Ir(cod)Cl]₂ (1 mol%) DCM, 25 °C, 15 h 79
Pyrrolidine [Ir(cod)Cl]₂ (1 mol%) DCM, 25 °C, 15 h 65
Aniline [Ir(cod)Cl]₂ (1 mol%) DCM, 60 °C, 72 h 86
Benzylamine [Ir(cod)Cl]₂ (1 mol%) DCM, 60 °C, 72 h 92
Dibenzylamine [Ir(cod)Cl]₂ (1 mol%) DCM, 25 °C, 15 h 93

Amides and Sulfonamides

The N-H insertion of carbenes into amides and sulfonamides is a valuable transformation for the synthesis of protected glycine (B1666218) derivatives and other important nitrogen-containing compounds. However, compared to amines, the N-H insertion of carbenes derived from this compound into amides and sulfonamides is less commonly reported. The lower nucleophilicity and higher acidity of the N-H bond in amides and sulfonamides present unique challenges.

In studies involving complex substrates with multiple potential reaction sites, interesting selectivities have been observed. For instance, in the iridium-catalyzed reaction of this compound with Pomalidomide, a molecule containing both a primary aniline N-H and a more acidic imide N-H, the insertion occurs exclusively at the aniline N-H bond. acs.org This suggests a preference for the more nucleophilic nitrogen center under these catalytic conditions.

While direct examples with this compound are scarce, related studies using α-diazoketones have demonstrated that rhodium(II) catalysts, in combination with chiral co-catalysts, can effectively promote N-H insertion into primary amides. In some cases, the reaction shows selectivity for the amide N-H bond even in the presence of other reactive sites, such as an indole (B1671886) N-H. Although these systems utilize different diazo precursors, they highlight the general feasibility of N-H insertion into amide bonds. Research on intramolecular C-H insertion reactions of diazo compounds tethered to a sulfonamide group has also been explored, leading to the synthesis of cyclic sulfonamides. mdpi.com

Nitrogen-Containing Heterocycles

Transition metal-catalyzed reactions of this compound provide a powerful tool for the direct C-H functionalization of nitrogen-containing heterocycles. These reactions typically proceed through a mechanism involving the formation of a metal-carbene intermediate, which then inserts into a C-H bond of the heterocycle. Rhodium complexes are frequently employed as catalysts for these transformations. rsc.org

The C-H insertion can be part of a cascade or annulation sequence to build more complex heterocyclic systems. For example, rhodium(III)-catalyzed reactions of N-substituted indoles with diazomalonates can lead to the formation of cycloadducts through a process involving C-H activation followed by carbene migratory insertion.

Direct functionalization of the heterocyclic core is also possible. For instance, N-methylindole can be efficiently functionalized at the C3-position via a rhodium-catalyzed reaction with a cyclic diazocarbonyl compound, demonstrating the utility of this method for modifying the indole scaffold. While this example does not use this compound specifically, it illustrates the general principle of rhodium-carbene mediated C-H insertion into electron-rich heterocycles. These C-H functionalization strategies offer a direct and atom-economical route to modify the structure of important nitrogen heterocycles found in pharmaceuticals and natural products.

O-H Insertion Reactions

Alcohols and Phenols

The insertion of carbenes generated from this compound into the O-H bonds of alcohols and phenols is a direct and efficient method for the synthesis of α-alkoxy- and α-aryloxymalonates. This transformation is typically catalyzed by transition metal complexes, with rhodium(II) carboxylates being particularly effective.

The reaction generally proceeds in high yield and tolerates a range of functional groups. For instance, a rhodium-mediated O-H insertion was successfully employed as a key step in the synthesis of an oxetane (B1205548) precursor, where the carbene derived from this compound inserted into a bromohydrin in high yield.

While the insertion into aliphatic alcohols is often straightforward, reactions with phenols can be more complex due to the potential for competing C-H insertion into the aromatic ring. nih.govacs.org The chemoselectivity between O-H and C-H insertion is influenced by the catalyst, ligands, and the electronic properties of the phenol (B47542) substrate. nih.gov In some catalytic systems, the O-H insertion product is dominant, whereas other conditions have been developed to specifically favor para-selective C-H functionalization, effectively overcoming the competing O-H insertion pathway. nih.govacs.org For certain substrates like allyl alcohol, the O-H insertion can proceed chemoselectively without cyclopropanation of the double bond.

Table 2: O-H Insertion of this compound into Alcohols

Alcohol Substrate Catalyst Conditions Yield (%) Citation
2-Bromo-3-hydroxy-3-methylbutane Rhodium(II) catalyst Not specified High
Allyl Alcohol Rh₂(OAc)₄ Not specified Good

Carboxylic Acids

The O-H insertion of carbenes from diazomalonates into carboxylic acids provides a direct route to α-acyloxy malonate esters. This reaction is highly efficient and proceeds rapidly under mild conditions, often at room temperature. Dirhodium(II) catalysts, particularly dirhodium α,α,α′,α′-tetramethyl-1,3-benzenedipropanoate (Rh₂(esp)₂), have been identified as exceptionally effective for this transformation, accommodating a wide range of carboxylic acids. researchgate.net

The scope of the reaction is broad and includes carboxylic acids with various functional groups. Even sterically hindered acids and those containing other potentially reactive sites, such as the free hydroxyl group in Boc-Ser-OH, undergo the desired O-H insertion in good yields. researchgate.net This demonstrates the high chemoselectivity of the catalytic system for the carboxylic acid moiety. The reaction is also applicable to protected amino acids, providing a straightforward method for their modification. Copper-based catalysts have also been developed for this formal O-H insertion, where the activation of the carboxylic acid by an isocyanide plays a key role.

Table 3: Rh₂(esp)₂-Catalyzed O-H Insertion of Diethyl Diazomalonate into Carboxylic Acids researchgate.net

Carboxylic Acid Catalyst Conditions Yield (%)
Boc-Phe-OH Rh₂(esp)₂ (0.5 mol%) CH₂Cl₂, rt, 5 min 99
Boc-Pro-OH Rh₂(esp)₂ (0.5 mol%) CH₂Cl₂, rt, 5 min 99
Boc-Ser-OH Rh₂(esp)₂ (0.5 mol%) CH₂Cl₂, rt, 5 min 82
Boc-Trp-OH Rh₂(esp)₂ (0.5 mol%) CH₂Cl₂, rt, 5 min 65

Other Heteroatom-Hydrogen (X-H) Insertion Reactions

Beyond N-H and O-H bonds, carbenes derived from this compound can participate in insertion reactions with a variety of other heteroatom-hydrogen bonds, most notably silicon-hydrogen (Si-H) and sulfur-hydrogen (S-H) bonds. These reactions provide efficient and direct pathways to form new carbon-silicon and carbon-sulfur bonds, which are valuable in organic synthesis and materials science.

Si-H Insertion: The insertion of carbenes into the Si-H bonds of silanes is a powerful method for creating Si-C bonds. This reaction is catalyzed by various transition metals, including rhodium, copper, and iron. nsf.govnih.gov Iron(II) salts, such as Fe(OTf)₂, have emerged as an efficient and environmentally benign catalyst for the insertion of α-diazoesters into Si-H bonds, affording α-silylesters in high yields. nih.gov The reaction mechanism is believed to involve the formation of an iron-carbene intermediate, which then undergoes a concerted insertion into the Si-H bond. nih.gov A broad range of silanes and diazo compounds are compatible with this methodology. nih.govnih.gov

S-H Insertion: The analogous insertion into the S-H bond of thiols is a highly efficient method for the synthesis of α-thio-substituted esters. This reaction proceeds smoothly under catalysis by rhodium or iron complexes. nih.gov For example, rhodium-catalyzed reactions of diazocarbonyl compounds with thiols like ethane- and benzenethiol (B1682325) readily form the corresponding S-H insertion products in good yields. Iron-catalyzed systems have also proven effective for this transformation. nih.gov Additionally, catalyst-free electrochemical methods have been developed for S-H insertion reactions with diazo esters. nih.gov

Table 4: X-H Insertion Reactions with this compound and Analogs

X-H Substrate Diazo Compound Catalyst Product Type Yield (%) Citation
Triethylsilane 3-diazo-4-phenyl-dihydrofuran-2-one Rh₂(OAc)₄ α-Silyl-lactone 92
Ethanethiol 3-diazo-4-phenyl-dihydrofuran-2-one Rh₂(OAc)₄ α-Thio-lactone Good
Benzenethiol 3-diazo-4-phenyl-dihydrofuran-2-one Rh₂(OAc)₄ α-Thio-lactone Good
Various Silanes Methyl α-phenyl-α-diazoacetate Fe(OTf)₂ α-Silyl-ester up to 95 nih.gov

Cycloaddition Reactions Involving Dimethyl Diazomalonate and Its Derivatives

1,3-Dipolar Cycloadditions

Dimethyl diazomalonate serves as a precursor for dicarbomethoxycarbene, a reactive intermediate that engages in a variety of cycloaddition reactions. A significant class of these transformations is the 1,3-dipolar cycloaddition. In the presence of a catalyst, typically a rhodium(II) complex, this compound decomposes to form an electrophilic rhodium carbene complex. orgsyn.org This intermediate can then react with molecules containing π-systems. For instance, its reaction with nitriles leads to the formation of oxazoles. orgsyn.org While the diazo compound itself can act as a 1,3-dipole, its most common role in this context is the in situ generation of a carbonyl ylide through reaction with a carbonyl compound, which then undergoes cycloaddition. wikipedia.org

Reactions with Alkenes and Alkynes (Cyclopropanation)

The reaction of the carbene derived from this compound with alkenes and alkynes is a cornerstone method for the synthesis of cyclopropane (B1198618) and cyclopropene (B1174273) derivatives, respectively. This transformation is typically catalyzed by transition metals, with rhodium(II) and copper complexes being the most prevalent. researchgate.netcsic.es The catalyst choice is crucial as it influences the efficiency and selectivity of the reaction. For example, dirhodium α,α,α′,α′-tetramethyl-1,3-benzenedipropanoate, [Rh₂(esp)₂], has been shown to be a highly effective catalyst for the cyclopropanation of a wide range of alkenes with this compound, requiring very low catalyst loading. researchgate.net The reaction proceeds via the transfer of the dicarbomethoxycarbene moiety from the metal center to the double or triple bond of the substrate. researchgate.netorgsyn.org This method provides a direct and convergent route to 1,1-cyclopropane diesters, which are valuable synthetic intermediates. orgsyn.org

When the cyclopropanation reaction creates more than one stereocenter, controlling the diastereoselectivity becomes a key objective. In the context of this compound, high levels of diastereoselectivity have been achieved, particularly in reactions catalyzed by certain metal complexes. For instance, a Co(II)-based metalloradical catalysis system has been developed for the asymmetric cyclopropanation of various olefins, providing chiral 1,1-cyclopropanediesters in high yields with excellent diastereoselectivity. researchgate.net Furthermore, biocatalytic approaches using engineered hemoproteins have emerged as a powerful strategy for highly diastereoselective olefin cyclopropanation, achieving greater than 99% diastereomeric excess (% de). rochester.edu

The synthesis of specific enantiomers of cyclopropane derivatives is of great importance, and significant efforts have been dedicated to developing enantioselective cyclopropanation reactions using this compound. Achieving high enantioselectivity in these reactions has historically been challenging due to the reactivity of the diazomalonate. thieme-connect.com However, recent advances in catalyst design have led to highly effective systems.

The use of chiral catalysts is the primary strategy for inducing enantioselectivity. Cationic chiral rhodium–diene complexes, particularly those with tetrafluorobenzobarrelene ligands bearing amide groups, have been found to catalyze the asymmetric cyclopropanation of alkenes with this compound, yielding chiral cyclopropane gem-diesters in good yields and with high enantioselectivities (up to 90% ee). thieme-connect.comresearchgate.net The coordination of the amide oxygens to the rhodium center is believed to be crucial for the high reactivity and selectivity observed. thieme-connect.com Similarly, chiral bi-side arm bisoxazoline–copper(I) complexes have been successfully employed for the enantioselective cyclopropanation of internal olefins with diazomalonates, achieving enantioselectivities in the range of 90–95% ee. researchgate.net

Below is a table summarizing the results of enantioselective cyclopropanation of styrene (B11656) with this compound using various catalysts.

CatalystAlkeneYield (%)Enantiomeric Excess (ee, %)
Rh₂(4S-MEOX)₄Styrene9744
Rh₂(4S-MEPY)₄Styrene8738
Rh₂(4S-MACIM)₄Styrene9136
Chiral Rhodium-Diene ComplexStyrene8689
Chiral Rhodium-Diene Complex4-Methoxystyrene7888
Chiral Rhodium-Diene Complex4-Methylstyrene9680
Rh₂(4S-MEOX)₄p-Trifluoromethylstyrene7350

Data compiled from multiple sources. thieme-connect.comarkat-usa.org

While electron-rich or conjugated alkenes are generally reactive substrates for cyclopropanation, non-activated double bonds, such as those found in fatty acid esters, present a greater challenge. rsc.orgresearchgate.net Despite this, successful cyclopropanation of these less reactive substrates with this compound has been achieved using copper and rhodium catalysts. csic.esrsc.org

Monounsaturated fatty esters have been reacted with this compound to produce the corresponding triesters with a cyclopropane structure. rsc.org For example, the reaction of methyl oleate (B1233923) with this compound, catalyzed by copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), proceeds with nearly quantitative yield. rsc.orgrsc.org The reaction with methyl elaidate, an E-alkene, is more challenging and results in lower yields, highlighting the influence of alkene geometry on reactivity. rsc.orgrsc.org These reactions demonstrate the potential to modify the alkyl chains of renewable feedstocks like vegetable oils to create new monomers and chemical building blocks. csic.esrsc.org

The table below details the results of the cyclopropanation of methyl oleate with this compound under various conditions.

EntryDDM/Oleate (mol/mol)Catalyst (mol%)Temperature (°C)Time (h)Yield (%)
11.51851871
231851894
3518518>99
450.5851893
551601881

Catalyst: Cu(OTf)₂. Solvent: 1,2-dichloroethane. DDM = this compound. Data sourced from a 2017 study. rsc.org

Reactions with Carbonyl Compounds (Aldehydes, Ketones)

This compound reacts with carbonyl compounds, such as aldehydes and ketones, in the presence of a metal catalyst to form carbonyl ylides. wikipedia.orgresearchgate.net These ylides are 1,3-dipoles that can be trapped in situ by various dipolarophiles in [3+2] cycloaddition reactions. researchgate.net This strategy provides access to five-membered heterocyclic structures.

The carbonyl ylides generated from the reaction of dicarbomethoxycarbene (from this compound) and aldehydes can be successfully trapped with 1,2-diones to produce novel spiro-dioxolanes. researchgate.net Similarly, the reaction of these ylides with α,β-unsaturated enals that exist predominantly in an s-trans conformation can lead to the formation of dioxole derivatives. researchgate.net In another type of transformation, this compound has been observed to deoxygenate epoxides to form alkenes in a reaction catalyzed by rhodium(II) acetate (B1210297), which represents the reverse of epoxide formation. researchgate.net

Formation of Dihydrofurans and Tetrahydrofurans

The reaction of this compound with suitable precursors is a powerful method for the synthesis of five-membered oxygen-containing heterocycles such as dihydrofurans and tetrahydrofurans. These reactions often proceed through the generation of a carbene or carbenoid species from the diazo compound, which then undergoes further reaction.

In the presence of a rhodium(II) catalyst, this compound reacts with β-nitrostyrenes and aryl aldehydes to produce highly substituted tetrahydrofurans in a stereoselective manner. This transformation highlights the ability to construct complex cyclic systems with defined stereochemistry.

Furthermore, copper-carbenoid complexes derived from this compound are instrumental in the synthesis of 2,3-dihydrofurans. The mechanism involves the formation of a copper-carbene, which then engages in an electrophilic attack on the carbonyl oxygen of a β-alkoxy or β-phenoxy α,β-unsaturated compound. This process generates a carbonyl ylide intermediate that subsequently undergoes a 1,5-electrocyclization to furnish the dihydrofuran ring system.

Reactions with Nitriles (Formation of Oxazoles)

The synthesis of oxazoles, an important class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science, can be efficiently achieved through the reaction of this compound with nitriles. This transformation is typically catalyzed by rhodium(II) acetate. researchgate.netresearchgate.net The reaction is proposed to proceed through the formation of an electrophilic rhodium carbene complex, which then reacts with the nitrile. orgsyn.org

This method is notable for its selectivity, with oxazole (B20620) formation being favored even when the nitrile contains other reactive sites, such as in conjugated and non-conjugated unsaturated nitriles. researchgate.net The resulting oxazoles are substituted with a carbomethoxy and a methoxy (B1213986) group at positions 4 and 5, respectively. researchgate.netorgsyn.org The slow addition of this compound is crucial for the success of this reaction. orgsyn.org

In addition to metal-catalyzed approaches, a photoinduced, metal-free protocol for the synthesis of oxazoles from diazo compounds and nitriles has been developed. This process involves the photolysis of the diazo compound to generate a singlet carbene, which is then trapped by the nitrile in a [3+2] cycloaddition to yield the substituted oxazole. nih.gov

Table 1: Examples of Oxazole Formation Using this compound
NitrileCatalystProductYield (%)
BenzonitrileRh₂(OAc)₄4-Carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole73
AcetonitrileRh₂(OAc)₄4-Carbomethoxy-5-methoxy-2-methyl-1,3-oxazole65
AcrylonitrileRh₂(OAc)₄4-Carbomethoxy-5-methoxy-2-vinyl-1,3-oxazole58

Reactions with Thiocarbonyl Compounds (Formation of Thiiranes)

The reaction between this compound and thiocarbonyl compounds, such as thioketones, provides a direct route to thiiranes (episulfides). The generally accepted mechanism involves an initial regioselective [2+3]-cycloaddition of the diazo compound to the C=S bond, forming a transient 2,5-dihydro-1,3,4-thiadiazole intermediate. clockss.org This intermediate is unstable and spontaneously eliminates nitrogen to generate a thiocarbonyl ylide. clockss.orguzh.ch The thiocarbonyl ylide then undergoes a 1,3-dipolar electrocyclization to yield the final thiirane (B1199164) product. clockss.orguzh.ch

In some cases, the reaction can be promoted by the addition of a rhodium(II) catalyst, such as rhodium(II) acetate. For instance, the reaction of this compound with thiobenzophenone (B74592) in the presence of Rh₂(OAc)₄ affords a mixture of the corresponding thiirane and (diphenylmethylidene)malonate. researchgate.net

Reactions with Enaminones and Other Electron-Rich Systems

This compound reacts with electron-rich systems like enaminones in the presence of a copper(II) acetylacetonate (B107027) (Cu(acac)₂) catalyst. These reactions can lead to products of 1,5-cyclization and α-C-H insertion. researchgate.net The specific outcome of the reaction can be influenced by the structure of the enaminone. For example, with anilino-substituted enaminones, products resulting from an unusual insertion into the benzoyl ring have been observed to be dominant. researchgate.net

Reactions with Sulfonyl Fluorides (Pyrazoline Formation and Subsequent Rearrangements)

The reaction of this compound with ethenesulfonyl fluoride (B91410), which might be expected to undergo a Huisgen 1,3-dipolar cycloaddition to form a pyrazoline, has been shown to lead to a more complex outcome. Instead of the expected pyrazoline, a highly substituted cyclobutane (B1203170) derivative is formed. researchgate.netresearchgate.net This suggests that an initial 1,3-dipolar cycloaddition may occur, but the resulting pyrazoline intermediate is unstable and undergoes subsequent rearrangements. The mechanism of this transformation was elucidated by studying the reaction at different temperatures and under various workup conditions. researchgate.net

Intermolecular and Intramolecular Cycloaddition Modalities

The cycloaddition reactions of this compound can be performed in both intermolecular and intramolecular fashions. Intermolecular reactions, where the diazo compound and the reaction partner are separate molecules, are more common and have been extensively studied for the synthesis of a wide variety of heterocyclic systems as detailed in the sections above.

Intramolecular cycloadditions, where the diazo group and the reacting functional group are part of the same molecule, offer a powerful strategy for the construction of fused or bridged polycyclic systems. wikipedia.org While specific examples of intramolecular cycloadditions involving this compound were not the primary focus of the reviewed literature, the principles of such reactions are well-established in organic chemistry. wikipedia.orgmdpi.comthieme-connect.de These reactions can lead to the formation of multiple rings in a single step with a high degree of stereocontrol. wikipedia.orgnih.gov The feasibility and outcome of an intramolecular cycloaddition are highly dependent on the length and nature of the tether connecting the diazo and dipolarophile/dienophile moieties. nih.gov

Chemo-, Regio-, and Stereoselective Outcomes of Cycloadditions

The cycloaddition reactions of this compound are often characterized by high levels of selectivity, which is a key factor in their synthetic utility.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the reaction of this compound with unsaturated nitriles, oxazole formation is favored over cyclopropanation of the double or triple bond, demonstrating high chemoselectivity. researchgate.net

Regioselectivity is the preference for one direction of bond formation over another. The reaction of this compound with thioketones is a regioselective [2+3]-cycloaddition, leading to a specific constitutional isomer of the intermediate thiadiazole. clockss.org

Stereoselectivity describes the preferential formation of one stereoisomer over another. The rhodium-catalyzed reaction of this compound with β-nitrostyrenes and aryl aldehydes to form tetrahydrofurans is a notable example of a stereoselective transformation. The control of stereochemistry is a critical aspect in the synthesis of complex molecules, and the ability to achieve high diastereoselectivity or enantioselectivity in these cycloaddition reactions is of significant interest. The choice of catalyst and reaction conditions can often influence the stereochemical outcome of the reaction.

Applications of Dimethyl Diazomalonate in Complex Molecule Synthesis

Synthesis of Natural Products and Bioactive Compounds

The unique reactivity of dimethyl diazomalonate has been harnessed in the elegant total synthesis of several complex natural products. Its ability to form key structural motifs through carbene-mediated reactions makes it an indispensable tool for synthetic chemists.

Total Synthesis Applications (e.g., (+)-Nonactic acid, Showdomycin, Phorboxazoles)

This compound has been instrumental in the stereocontrolled synthesis of various natural products.

(+)-Nonactic Acid: The synthesis of (+)-Nonactic acid, a subunit of the macrocyclic antibiotic nonactin, has been achieved utilizing this compound in a crucial step. The key reaction involves a rhodium acetate-catalyzed condensation of a tetrahydro-2-furanthione with this compound to construct a key intermediate en route to the natural product. researchgate.net

Showdomycin: In the total synthesis of the C-nucleoside antibiotic Showdomycin, a key intermediate was obtained through a substrate-controlled asymmetric researchgate.netorgsyn.org-Stevens rearrangement. sioc.ac.cn This transformation involved the reaction of a sulfide (B99878) with a diazomalonate, demonstrating the utility of this reagent in complex stereoselective rearrangements. sioc.ac.cnresearchgate.net Another approach toward Showdomycin synthesis involves a novel C-glycosidation achieved through a carbenoid displacement reaction, highlighting the versatility of diazomalonate-derived carbenes. acs.org

Phorboxazoles: The phorboxazoles are a class of exceptionally potent cytostatic marine natural products characterized by a complex structure that includes oxazole (B20620) rings. While not always used in the direct assembly of the main carbon skeleton, this compound is a key reagent for constructing the functionalized oxazole moieties. researchgate.net The rhodium(II) acetate-catalyzed cycloaddition between this compound and substituted nitriles provides an efficient route to the 4-carbomethoxy-5-methoxy-1,3-oxazole core, which is a structural component of these complex molecules. researchgate.net

Natural ProductKey Reaction Involving this compoundCatalyst
(+)-Nonactic AcidCondensation with tetrahydro-2-furanthioneRhodium(II) acetate (B1210297)
ShowdomycinAsymmetric researchgate.netorgsyn.org-Stevens rearrangement of a sulfideCopper/Bisoxazoline sioc.ac.cn
PhorboxazolesSynthesis of the oxazole ring via cycloaddition with a nitrileRhodium(II) acetate

Construction of Diverse Heterocyclic Scaffolds

The dicarbomethoxycarbene generated from this compound is a powerful tool for synthesizing a wide variety of heterocyclic systems through cycloadditions, ylide formations, and insertion reactions.

Oxygen-Containing Heterocycles (Furans, Dihydrofurans, Tetrahydrofurans, Dioxolanes, Oxazoles)

Furans and Dihydrofurans: Copper-catalyzed reactions of this compound with enol ethers produce cyclopropane (B1198618) derivatives that can be readily converted into β-methylfurans or their methylene lactone equivalents. researchgate.net The copper-catalyzed thermolysis of this compound in the presence of enol ethers of aldehydes can form cyclopropane derivatives which are precursors to furans, while reaction with enol ethers of ketones can lead to olefinic products. researchgate.net Furthermore, carbonyl ylides, generated from the reaction of dicarbomethoxycarbene with α,β-enones, can undergo a disrotatory 1,5-electrocyclization to yield substituted dihydrofurans. researchgate.net

Tetrahydrofurans: C-H insertion reactions catalyzed by metal porphyrin complexes can occur with substrates like tetrahydrofuran, demonstrating the ability of the carbene from this compound to functionalize existing rings. researchgate.net

Dioxolanes: The generation of novel spiro-dioxolanes is possible through a facile three-component reaction. In this process, the dicarbomethoxycarbene generated from this compound reacts with an aldehyde to form a carbonyl ylide, which is then successfully trapped by o-quinones (1,2-diones) to construct the spiro-dioxolane framework. researchgate.net

Oxazoles: A robust method for synthesizing functionalized oxazoles involves the rhodium(II) acetate-catalyzed reaction of this compound with nitriles. researchgate.netorgsyn.org This reaction proceeds via the formation of a rhodium carbene complex, which then undergoes cycloaddition with the nitrile. researchgate.netorgsyn.org This method is effective even for unsaturated nitriles, where oxazole formation is favored over cyclopropanation. researchgate.net

HeterocycleSynthetic ApproachCatalystKey Intermediate
FuransReaction with enol ethers followed by conversionCopperCyclopropane derivative
DihydrofuransReaction with α,β-enonesNot specifiedCarbonyl ylide
DioxolanesThree-component reaction with aldehydes and o-quinonesNot specifiedCarbonyl ylide
OxazolesCycloaddition with nitrilesRhodium(II) acetateRhodium carbene complex

Nitrogen-Containing Heterocycles (Amines, Amides, Imidazolones, Pyrroles)

Amines and Amides: The insertion of carbenes into N-H bonds is a direct method for forming C-N bonds. researchgate.net this compound undergoes efficient N-H insertion into both aliphatic and aromatic secondary amines to afford tertiary amines. researchgate.netacs.org This reaction can be catalyzed by iridium complexes, which show broad substrate scope and high yields. researchgate.netacs.org The resulting α-amino malonate products can be further manipulated; for instance, they can be used in the synthesis of chiral amides.

Imidazolones: A one-pot, two-step procedure allows for the synthesis of 2-imidazolones from this compound. The process involves an initial rhodium(II)-catalyzed N-H insertion of the carbene into a primary urea, followed by an acid-mediated cyclodehydration of the insertion product to yield the imidazolone ring. researchgate.net

Pyrroles: While direct cycloaddition methods are less common, pyrrole (B145914) derivatives can be accessed from precursors synthesized using this compound. Doubly activated cyclopropanes, readily prepared via rhodium-catalyzed cyclopropanation of alkenes with this compound, serve as precursors for dihydropyrroles. researchgate.net Treatment of these 1-cyano-cyclopropyl ketones with primary amines leads to regiospecific synthesis of 4-cyano-dihydropyrroles, which can then be oxidized to the corresponding densely functionalized pyrroles. researchgate.net

Sulfur-Containing Heterocycles (Thiiranes, Thiophenium Ylides)

Thiiranes: The reaction of this compound with cycloaliphatic thioketones proceeds through the formation of an intermediate thiocarbonyl ylide. d-nb.info At elevated temperatures, this ylide can undergo a competitive 1,3-electrocyclization to yield a thiirane (B1199164) derivative. d-nb.info This thiirane is often unstable and can spontaneously extrude sulfur to produce a tetrasubstituted alkene. d-nb.info

Thiophenium Ylides: The reaction of this compound with thiophenes in the presence of rhodium(II) acetate provides a simple and direct synthesis of thiophenium bismethoxycarbonylmethylides (stable sulfur ylides). researchgate.net This occurs via the attack of the sulfur atom of the thiophene (B33073) ring on the rhodium-carbene intermediate.

Generation of Carbocyclic Ring Systems

One of the most widespread applications of this compound is in the formation of carbocyclic rings, particularly cyclopropanes, through metal-catalyzed reactions with alkenes.

The reaction of olefins with metal carbenes derived from this compound is a straightforward and efficient approach to synthesizing activated cyclopropanes. orgsyn.org This transformation is commonly catalyzed by rhodium(II) complexes, such as Rh₂(esp)₂, or copper catalysts. orgsyn.org The reaction works well for a variety of mono-substituted and di-substituted alkenes, affording 1,1-cyclopropane diesters in good to excellent yields. orgsyn.org These doubly activated cyclopropanes are valuable synthetic intermediates, often acting as electrophiles or participating in cycloaddition reactions. orgsyn.orgresearchgate.net

Beyond three-membered rings, other carbocycles can also be accessed:

Cyclopentenes: A rhodium(II) acetate catalyzed reaction of this compound with 2-siloxy-1,3-dienes results in the formation of cyclopentene derivatives in moderate yields via an unusual [4+1] cycloaddition mechanism. researchgate.net

Carbocyclic RingSynthetic ApproachCatalystReactant Partner
CyclopropanesCarbene addition to alkeneRhodium(II) or Copper complexesAlkenes
Cyclopentenes[4+1] CycloadditionRhodium(II) acetate2-Siloxy-1,3-dienes

Highly Substituted Cyclopropanes

The synthesis of 1,1-cyclopropane diesters through the decomposition of diazomalonate derivatives is a well-established and efficient method. orgsyn.org The reaction of olefins with metal carbenes, generated from this compound, provides a direct and convergent route to these activated cyclopropanes. orgsyn.org These resulting cyclopropane structures are valuable synthons, often participating as electrophiles or in cycloaddition reactions. orgsyn.org

A particularly effective method for this transformation utilizes a rhodium catalyst, such as dirhodium(II) α,α,α′,α′-tetramethyl-1,3-benzenedipropanoate [Rh₂(esp)₂], with very low catalyst loading. researchgate.net This protocol is notable for its simplicity and mild reaction conditions, allowing for the cyclopropanation of a wide array of alkenes. researchgate.net The reaction proceeds efficiently with both mono-substituted and di-substituted alkenes. orgsyn.org

Table 1: Rhodium-Catalyzed Cyclopropanation of Various Alkenes with this compound.
Alkene SubstrateProductCatalystYield
Styrene (B11656)Dimethyl 2-phenylcyclopropane-1,1-dicarboxylateRh₂(esp)₂Good to Excellent orgsyn.org
Mono-substituted aliphatic alkenesCorresponding dimethyl 2-alkylcyclopropane-1,1-dicarboxylatesRh₂(esp)₂Good to Excellent orgsyn.org
Di-substituted alkenesCorresponding substituted cyclopropane-1,1-dicarboxylatesRh₂(esp)₂Good orgsyn.org

Cyclobutanes

While cyclopropanation is the most common reaction, this compound can also be utilized in the synthesis of four-membered rings. A notable example is the formation of a highly substituted cyclobutane (B1203170) derivative from the reaction of this compound with ethenesulfonyl fluoride (B91410). This reaction does not proceed via a direct [2+2] cycloaddition. Instead, the mechanism involves an initial 1,3-dipolar cycloaddition to form a pyrazoline intermediate. This pyrazoline then extrudes nitrogen, leading to the formation of both a cyclopropane product and an alkylidene malonate. The isolated cyclobutane is the result of the dimerization of this alkylidene malonate intermediate during purification.

Cyclopentanes

This compound is a precursor for the synthesis of cyclopentane derivatives through formal [4+1] cycloaddition reactions. researchgate.net When reacted with 1,3-dienes in the presence of a rhodium(II) acetate catalyst, this compound generates a dicarbomethoxycarbene which is trapped by the diene. researchgate.net This reaction with 2-siloxy-1,3-dienes has been shown to furnish cyclopentene derivatives in moderate yields. researchgate.net The mechanism of this transformation is considered an unusual [4+1] cycloaddition, providing a valuable route to functionalized five-membered rings. researchgate.net

Development of Novel Synthetic Transformations

The reactivity of this compound extends beyond simple cycloadditions, enabling the development of more complex and efficient synthetic methodologies.

Tandem and Cascade Reactions

A cascade reaction, also known as a domino or tandem reaction, involves at least two consecutive reactions where each subsequent step occurs due to the functionality formed in the preceding step, all in a single pot. Acyclic oxime ethers with an E-configuration can undergo a tandem cyclization-cycloaddition reaction initiated by a rhodium(II) acetate-catalyzed reaction with this compound. researchgate.net In this process, the initially formed rhodium carbene reacts to form an azomethine ylide, which then undergoes an intramolecular cycloaddition.

Multicomponent Reactions

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants. This compound is a valuable component in such reactions, often through the in-situ generation of reactive intermediates like ylides. mdpi.comresearchgate.net

For instance, the dicarbomethoxycarbene generated from this compound can react with aldehydes to form carbonyl ylides. These reactive intermediates can then be trapped by a third component, such as 1,2-diones (o-quinones), in a facile three-component reaction to produce novel spiro-dioxolanes. researchgate.net Similarly, rhodium-catalyzed MCRs of alcohols, diazo compounds, and imines proceed through the formation of an oxonium ylide, which is then trapped by an imine. mdpi.com

Table 2: Examples of Multicomponent Reactions Involving this compound.
Reactant 1Reactant 2Reactant 3IntermediateProduct Class
This compoundAldehydeo-QuinoneCarbonyl ylideSpiro-dioxolane researchgate.net
This compoundAlcoholImineOxonium ylideα-alkoxy-β-amino ester mdpi.com

Table of Compounds

Table 3: List of Chemical Compounds Mentioned.
Compound Name
This compound
Ethenesulfonyl fluoride
Dirhodium(II) α,α,α′,α′-tetramethyl-1,3-benzenedipropanoate [Rh₂(esp)₂]
Rhodium(II) acetate
Styrene
Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate

Computational and Theoretical Investigations of Dimethyl Diazomalonate Chemistry

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands at the forefront of computational investigations into dimethyl diazomalonate chemistry. Its balance of computational cost and accuracy allows for detailed exploration of potential energy surfaces, transition states, and the electronic properties of reactants, intermediates, and products.

DFT calculations have been instrumental in clarifying the mechanisms of various reactions involving this compound. For instance, in metal-catalyzed reactions with ketones to form carbonyl ylides, DFT has detailed the complete catalytic cycle. Studies on a ruthenium-catalyzed system have shown that the mechanism initiates with the coordination of the diazomalonate to the metal center, followed by the crucial step of dinitrogen extrusion to form a ruthenium-carbene intermediate. The transition state for this N₂ elimination step has been located and characterized, providing a quantitative measure of the energy barrier for carbene formation.

Furthermore, DFT has been applied to dissect the nuances of cycloaddition reactions. While some [3+2] cycloadditions were initially proposed to be concerted, computational studies, corroborated by NMR evidence in certain cases, have suggested stepwise pathways involving zwitterionic intermediates. researchgate.net DFT models allow for the direct comparison of the energy barriers of competing concerted and stepwise pathways, offering a clear picture of the operative mechanism under specific reaction conditions. Theoretical investigations at levels like M06-2X/Def2TZVP have been employed to distinguish between stepwise radical and concerted pericyclic pathways in cycloadditions. mdpi.com

The reactivity of this compound is profoundly influenced by its electronic structure, a feature that has been extensively analyzed using computational methods. Frontier Molecular Orbital (FMO) theory, a conceptual framework often quantified by DFT, is central to understanding these effects. wikipedia.orgnih.gov The interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species governs the feasibility and rate of many of its reactions.

Combined DFT and machine learning studies on broader classes of diazo compounds, including α-diazocarbonyls structurally similar to this compound, have identified key electronic descriptors that correlate with reactivity. nih.gov These studies revealed that the activation energy for N₂ release to form the corresponding carbene is lower for diazo compounds with a higher positive partial charge on the carbene carbon and a more negative partial charge on the terminal nitrogen atom. nih.gov This is attributed to a weakening of the C–N₂ bond through reduced π-donation from the carbene lone pair into the N₂ π* orbital. nih.gov Conceptual DFT indices, such as electrophilicity (ω) and nucleophilicity (N), have also been used to quantify and predict the reactivity of this compound in polar reactions, allowing for the calculation of rate constants for stepwise cycloadditions.

One of the most powerful applications of DFT in the chemistry of this compound is in understanding and predicting reaction selectivity. By calculating the energies of the transition states leading to different possible products (e.g., regioisomers or diastereomers), researchers can accurately predict the major product of a reaction.

In the context of diastereoselectivity, DFT has been used to model intramolecular [3+2] cycloadditions of tethered diazo compounds. These calculations have demonstrated that steric effects in the transition state are often the dominant factor controlling the stereochemical outcome. mdpi.comnih.govnih.gov For example, in the cycloaddition of an acyclic alkene-tethered α-silyloxydiazoalkane, the calculated energy difference between the transition states leading to the anti and syn diastereomers was found to be 1.5 kcal/mol, a value that aligns well with the exclusive experimental observation of the anti product. nih.gov While electronic factors like the gauche effect have been considered, DFT studies often reveal that steric hindrance provides a more accurate rationalization for the observed selectivity. mdpi.comnih.gov

Chemoselectivity, such as the competition between cyclopropanation and C-H insertion, can also be addressed by comparing the activation barriers for the respective pathways, guiding the rational design of catalysts and substrates to favor a desired outcome.

Modeling of Carbene and Ylide Formation Pathways

The generation of a dicarbomethoxycarbene intermediate from this compound is a pivotal step in many of its transformations. Computational modeling has provided a detailed picture of this process. In metal-catalyzed pathways, the reaction is initiated by the loss of dinitrogen. For a ruthenium-catalyzed system, the Gibbs free energy of activation (ΔG‡) for this N₂ extrusion has been calculated to be 17.8 kcal·mol⁻¹, leading to the formation of a highly stable metal-carbene complex.

Once formed, this electrophilic carbene can react with Lewis bases, such as the oxygen atom of a carbonyl group, to form a carbonyl ylide. This subsequent step is also amenable to computational modeling, which can elucidate the geometry and electronic structure of the transient ylide intermediate. Alternative, non-traditional pathways have also been explored computationally. For instance, DFT calculations (at the BP86/def2-TZVP level) have modeled the formation of a cobalt(III) carbene radical complex from the related precursor dimethyl malonate, via a pathway involving deprotonation and hydrogen atom transfer (HAT). acs.org These studies provide valuable data on the energetics and feasibility of different approaches to generating the key carbene intermediate.

Energetic Profiles of Key Reaction Steps

A primary output of computational studies is the detailed energetic profile, or reaction coordinate diagram, for a given transformation. These profiles map the energy of the system as it progresses from reactants to products, highlighting the energies of intermediates and, crucially, the activation energies of transition states.

For reactions of this compound, DFT has been used to quantify these key energetic parameters. The data provides a deeper understanding of reaction kinetics and thermodynamics. For instance, the stability of intermediates and the barriers to their formation and consumption can be directly compared.

Below is a table summarizing some key energetic data obtained from computational studies on reactions involving this compound and related precursors.

Reaction Step / IntermediateSystem / MethodCalculated Energetic Value (kcal/mol)Type of Value
N₂ Extrusion from Ru-DMDM ComplexRu-catalyzed / DFT+17.8Gibbs Free Energy of Activation (ΔG‡)
Ruthenium-Carbene Intermediate StabilityRu-catalyzed / DFT-20.2Relative Gibbs Free Energy (ΔG)
Diastereomeric Transition State Difference (anti vs syn)Intramolecular Cycloaddition / DFT1.5Relative Energy (ΔE)
Co-C Bond DissociationCo-(dimethyl malonate) complex / DFT33.0Bond Dissociation Energy (BDE)
C-H Bond DissociationCo-(dimethyl malonate) complex / DFT95.0Bond Dissociation Energy (BDE)

This table presents a selection of data from various computational studies to illustrate the types of energetic parameters that are calculated.

Predictive Models for Reactivity and Selectivity

Building upon the foundation of DFT calculations, researchers are developing more sophisticated predictive models, often incorporating machine learning (ML), to forecast the reactivity and selectivity of this compound. nih.govnih.gov These models aim to move beyond the analysis of single reactions to the high-throughput screening of potential substrates and catalysts.

One approach involves creating a large dataset of DFT-calculated properties, such as activation energies for N₂ release, for a diverse range of diazo compounds. nih.gov An ML algorithm, such as a random forest regressor, can then be trained on this dataset to identify quantitative structure-reactivity relationships (QSRRs). nih.gov For example, such a model learned that the partial charges on the carbene carbon and terminal nitrogen are strong predictors of the activation barrier for carbene formation. nih.gov

These models can then be used to rapidly predict the reactivity of new, unstudied diazo compounds without the need for further time-consuming DFT calculations. This predictive capability is invaluable for in silico catalyst and substrate design. While broadly applicable models for predicting the outcome of any given reaction are still in development, the methodologies combining DFT and ML have been successfully applied to specific reaction classes, such as catalytic regioselective reactions, and hold immense promise for accelerating the discovery of new transformations involving this compound. nih.govresearchgate.net

Q & A

Q. What are the common catalytic systems for cyclopropanation using dimethyl diazomalonate, and how do they differ in reactivity?

this compound (DDM) is widely used in Rh- and Cu-catalyzed cyclopropanation. Rhodium complexes like Rh₂(OAc)₄ enable mild reactions (room temperature, low catalyst loading) with high yields for activated alkenes . Copper catalysts (e.g., Cu(OTf)₂) require elevated temperatures (e.g., 85°C) but are effective for non-activated alkenes, such as fatty esters, albeit with higher diazo stoichiometry (5–7 equivalents) . Rh₂(esp)₂ is noted for broad substrate tolerance and stereochemical control .

Q. How is this compound synthesized in the laboratory?

DDM is synthesized via diazo transfer: dimethyl malonate reacts with tosyl azide in diethyl ether at 0°C in the presence of diethylamine. The product is isolated by distillation (60–61°C at 2 mm Hg) with ~50% yield . Purity is confirmed by IR (ν 2140 cm⁻¹ for diazo) and UV (λmax 352 nm) .

Q. What safety precautions are essential when handling this compound?

DDM requires strict safety measures:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors/dust.
  • Storage : Stable in sealed containers away from light and heat.
  • Emergency protocols : For spills, avoid dust generation; use water spray or CO₂ extinguishers for fires (combustion releases NOₓ and CO) .

Advanced Research Questions

Q. How to achieve stereochemical control in cyclopropanation reactions using this compound?

Enantioselectivity is achieved using chiral Rh catalysts (e.g., Rh₂(S-PTTL)₄), which induce cis-selectivity in cyclopropane rings. For example, methyl oleate cyclopropanation yields 85% cis-cyclopropane with Rh₂(esp)₂ . Trans/cis ratios are influenced by solvent polarity and catalyst structure. Chiral diene-Rh complexes also enable asymmetric cyclopropanation of styrenes with up to 95% ee .

Q. Why do reactions in alkyl disulfides yield thiomalonates instead of sulfonium ylides?

Photolysis of DDM in disulfides (e.g., dimethyl disulfide) produces alkylthiomalonates (43–44% yield) due to carbene insertion into S–S bonds, bypassing ylide formation. In monosulfides (e.g., dimethyl sulfide), stable sulfonium ylides form via singlet carbene trapping (88% yield) . Mechanistic studies suggest disulfides favor thiomalonate via radical intermediates, while monosulfides stabilize ylides through resonance .

Q. How to resolve contradictions in product yields under varying concentrations of dimethyl sulfide?

Increased dimethyl sulfide concentration shifts product ratios (e.g., cis/trans cyclopropanes) by stabilizing singlet carbene intermediates. Competitive quenching experiments (e.g., with cis-4-methyl-2-pentene) and NMR analysis of ylide formation (e.g., using dibenzyl ether as an internal standard) clarify concentration-dependent pathways .

Q. What methods optimize yields in cyclopropanation of non-activated alkenes?

For non-activated alkenes (e.g., methyl elaidate), yields improve with:

  • Catalyst loading : 4 mol% Cu(OTf)₂.
  • Temperature : 85°C in 1,2-dichloroethane.
  • DDM stoichiometry : 7 equivalents. Under these conditions, 55% yield is achieved . Gas chromatography (GC) monitors reaction progress, and products are purified via flash chromatography .

Q. How to analyze competing reaction pathways in carbene transfer reactions?

Photosensitizers (e.g., benzophenone) differentiate triplet vs. singlet carbene pathways. Triplet carbenes form ylides via intersystem crossing, while singlet carbenes directly insert into bonds. UV-Vis spectroscopy tracks diazo decomposition (λ 352 nm), and IR identifies intermediates (e.g., ylide νCO 1625–1675 cm⁻¹) . Computational DFT studies (e.g., PBE1PBE/6-31G(d)) model energy profiles for electrocyclization pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.